E3 ligase Ligand-Linker Conjugate 66
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H36N4O7 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34) |
InChI Key |
WUWSWDUWVBAGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-Based E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of E3 ligase ligand-linker conjugates, with a specific focus on those utilizing a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase. "E3 ligase Ligand-Linker Conjugate 66" is a representative example of such a molecule, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of inhibiting a target protein, mediate its degradation through the cell's own ubiquitin-proteasome system.[1] This guide will delve into the core mechanism, provide representative quantitative data for this class of molecules, detail key experimental protocols for their evaluation, and present visual diagrams of the relevant pathways and workflows.
Disclaimer: Specific quantitative data and experimental protocols for "this compound" are not publicly available. The information presented herein is based on published data for thalidomide (B1683933) and well-characterized thalidomide-based PROTACs and is intended to be representative of this class of molecules.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC synthesized from a thalidomide-based E3 ligase ligand-linker conjugate involves hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a specific protein of interest (POI). This process can be broken down into several key steps:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the POI (via its target-binding ligand) and the CRBN E3 ligase (via its thalidomide-based ligand). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.[2][] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.[]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides.[1]
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting as a catalyst.[1]
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the E3 ligase and the target protein, and its ability to induce degradation of the target protein in a cellular context.
Binding Affinity of Thalidomide and Analogs to Cereblon (CRBN)
The binding of the thalidomide moiety to CRBN is a crucial initial step in the mechanism of action. The affinity of this interaction can influence the efficiency of ternary complex formation. The following table summarizes the reported binding affinities for thalidomide and its clinically relevant analogs to CRBN.
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Note: The binding affinity of "this compound" is expected to be comparable to thalidomide, as the core glutarimide (B196013) motif responsible for CRBN binding is retained. However, the specific linker may have some influence on the binding affinity.
Representative Degradation Potency of Thalidomide-Based PROTACs
The cellular efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a well-characterized BET-targeting PROTAC, ARV-825, which utilizes a pomalidomide-based CRBN ligand.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | <1 | >95 |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Validating the mechanism of action and efficacy of a PROTAC requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
f. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.
a. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase (CRBN) or the target protein on an SPR sensor chip.
-
Inject the PROTAC over the chip surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the other protein partner (target protein or E3 ligase) to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the association and dissociation rate constants and the binding affinity (Kd).[2]
b. Isothermal Titration Calorimetry (ITC):
-
Place a solution of the E3 ligase or the target protein in the ITC cell.
-
Titrate a solution of the PROTAC into the cell and measure the heat changes upon binding.
-
To measure ternary complex formation, pre-saturate the protein in the cell with one binding partner (e.g., PROTAC) and then titrate the second protein partner.
-
Analyze the binding isotherms to determine the thermodynamic parameters of the interactions.[2]
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow: Determining PROTAC Efficacy
Caption: Workflow for determining the efficacy of a PROTAC.
References
An In-depth Technical Guide to the Role of the Cereblon Ligand in Conjugate 66
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are a key technology in this field, functioning as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Conjugate 66 is a novel PROTAC designed to selectively degrade a protein of interest (POI) implicated in a specific pathology. A critical component of Conjugate 66 is its Cereblon (CRBN) ligand, which hijacks the CRL4-CRBN E3 ubiquitin ligase complex. This guide provides a detailed technical overview of the role of the Cereblon ligand in the mechanism of action of Conjugate 66, supported by representative preclinical data and experimental methodologies.
The Role of the Cereblon Ligand in Conjugate 66's Mechanism of Action
The Cereblon ligand is one of the two key binding moieties of Conjugate 66, the other being the ligand that binds to the target protein. The CRBN ligand is typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide, or from novel non-phthalimide binders.[1] Its primary function is to engage Cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[2]
The mechanism unfolds as follows:
-
Ternary Complex Formation: Conjugate 66, by virtue of its two distinct ligands connected by a linker, facilitates the formation of a ternary complex between the target protein and Cereblon.
-
Ubiquitination: Once the ternary complex is formed, the CRL4-CRBN E3 ligase is brought into close proximity to the target protein. This proximity enables the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Catalytic Cycle: After inducing the degradation of the target protein, Conjugate 66 is released and can engage another target protein and CRBN molecule, thus acting catalytically to eliminate multiple copies of the target protein.
The choice and design of the Cereblon ligand are critical for the overall efficacy and safety profile of Conjugate 66. The affinity of the ligand for CRBN can influence the stability and cooperativity of the ternary complex, which in turn affects the rate and extent of target protein degradation. Furthermore, different CRBN ligands can exhibit distinct "neosubstrate" profiles, meaning they can induce the degradation of endogenous proteins other than the intended target, which is a key consideration in safety assessment.[1]
Quantitative Data Summary
The preclinical evaluation of Conjugate 66 involves a series of quantitative assays to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties. The following tables summarize representative data for Conjugate 66.
Table 1: In Vitro Potency and Selectivity of Conjugate 66
| Parameter | Cell Line A | Cell Line B |
| Target Degradation (DC₅₀) | 10 nM | 15 nM |
| Target Binding Affinity (K D) | 50 nM | 45 nM |
| CRBN Binding Affinity (K D) | 100 nM | 100 nM |
| Cell Viability (IC₅₀) | 25 nM | 30 nM |
| Selectivity (vs. Protein X) | >100-fold | >100-fold |
| Selectivity (vs. Protein Y) | >100-fold | >100-fold |
Table 2: In Vivo Efficacy of Conjugate 66 in Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Conjugate 66 | 10 mg/kg | 85 |
| Conjugate 66 | 30 mg/kg | 95 |
| Standard of Care | 20 mg/kg | 70 |
Table 3: Pharmacokinetic Properties of Conjugate 66 in Rodents
| Parameter | Value |
| Half-life (t₁/₂) | 8 hours |
| Bioavailability (F%) | 40% (oral) |
| Clearance (CL) | 5 L/hr/kg |
| Volume of Distribution (Vd) | 2 L/kg |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are outlines of the key experimental protocols used to characterize Conjugate 66.
Protocol 1: Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., Cell Line A) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with increasing concentrations of Conjugate 66 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle control. The DC₅₀ value is calculated using non-linear regression analysis.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of Conjugate 66.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Animal Model: Implant human tumor cells (e.g., Cell Line A) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Dosing: Administer Conjugate 66, vehicle, or a standard-of-care agent via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of Conjugate 66
Caption: Mechanism of action of Conjugate 66.
Experimental Workflow for Target Degradation Assessment
References
Thalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of thalidomide (B1683933) and its analogs as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. It details the molecular mechanism of action, presents key quantitative data, outlines detailed experimental protocols for studying these interactions, and illustrates the critical pathways involved.
Introduction: From Tragedy to Targeted Protein Degradation
Thalidomide, initially marketed as a sedative, was withdrawn from the market in the early 1960s due to its severe teratogenic effects. Decades later, its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties were discovered, leading to its repurposing for treating erythema nodosum leprosum and multiple myeloma. The breakthrough in understanding its pleiotropic effects came with the identification of Cereblon (CRBN) as its primary binding target.
CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). Thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory drugs (IMiDs)—function as "molecular glues." By binding to CRBN, they modulate the E3 ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates." This mechanism of hijacking the ubiquitin-proteasome system for targeted protein degradation has opened a new paradigm in drug discovery.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core mechanism of thalidomide action involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the thalidomide molecule, and a neosubstrate protein.
-
Binding to CRBN : Thalidomide's glutarimide (B196013) moiety inserts into a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN.[1] This binding event creates a new, composite interface on the surface of CRBN.
-
Neosubstrate Recruitment : This new surface is recognized by specific proteins that do not normally interact with CRBN. In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
-
Ubiquitination : The recruitment of IKZF1/3 to the CRL4^CRBN^ complex brings them into close proximity to the ubiquitin-conjugating (E2) enzyme associated with the ligase. This leads to the polyubiquitination of the neosubstrate.
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate.[4]
The degradation of IKZF1 and IKZF3 is central to the anti-myeloma and immunomodulatory effects of thalidomide and its analogs.[3][5]
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of thalidomide and its analogs is closely linked to their binding affinity for CRBN and their efficiency in inducing neosubstrate degradation.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. Data below is for the binding of compounds to the CRBN-DDB1 complex.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration (FP) | [6] |
| Lenalidomide | ~178 nM | Competitive Titration (FP) | [1][6] |
| Pomalidomide | ~157 nM | Competitive Titration (FP) | [1][6] |
| (S)-Thalidomide | ~10-fold stronger than (R) | Competitive Elution | [1] |
Table 2: Neosubstrate Degradation Potency of IMiDs
The DC50 value represents the concentration of a compound required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation observed.
| Compound | Neosubstrate | Cell Line | DC50 | Dmax (%) | Reference |
| Thalidomide | IKZF1/3 | MM.1S | >1000 nM | Not specified | [7] |
| Lenalidomide | IKZF1/3 | MM.1S | ~100 nM | Not specified | [7] |
| Pomalidomide | IKZF3 (Aiolos) | MM.1S | 8.7 nM | >95% | [8] |
Downstream Signaling Effects of IKZF1/3 Degradation
The degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells triggers a cascade of downstream events that collectively contribute to the anti-tumor activity of IMiDs.
-
IRF4 and MYC Downregulation : IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell survival. IRF4, in turn, controls the expression of the oncogene MYC. Degradation of IKZF1/3 leads to the rapid downregulation of both IRF4 and MYC, resulting in cell cycle arrest and apoptosis of myeloma cells.[3][9]
-
IL-2 Upregulation in T-cells : In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation by IMiDs relieves this repression, leading to increased IL-2 production.[2][3] This effect contributes to the immunomodulatory activity of the drugs by enhancing T-cell proliferation and activation.
Experimental Protocols
Studying the interaction between thalidomide analogs, CRBN, and neosubstrates requires a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Protocol: CRBN Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying the binding affinity of a compound to CRBN in a competitive format.[10][11]
Principle: This assay measures the displacement of a fluorescently-labeled thalidomide tracer from a tagged CRBN protein by a test compound. A Terbium (Tb) or Europium (Eu)-labeled antibody (donor) binds the tagged CRBN, and the fluorescent tracer (acceptor) binds to CRBN's thalidomide-binding pocket. When in proximity, the donor excites the acceptor, producing a FRET signal. A test compound that binds CRBN will compete with the tracer, reducing the FRET signal in a dose-dependent manner.[11]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., thalidomide analog) and a positive control (e.g., pomalidomide) in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Prepare working solutions of:
-
His-tagged or GST-tagged recombinant human CRBN/DDB1 complex.
-
Tb-labeled anti-His or anti-GST antibody (donor).
-
A fluorescently-labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor).
-
-
-
Assay Procedure (384-well plate format, 20 µL final volume):
-
Dispense 2-4 µL of the diluted test compound, control, or vehicle (DMSO) into the wells of a low-volume white plate.
-
Add 4-8 µL of the tagged CRBN/DDB1 protein solution to each well and incubate briefly.
-
Add 8-14 µL of a pre-mixed solution containing the donor antibody and the fluorescent tracer.
-
Incubate the plate in the dark at room temperature for 60-180 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor emission and acceptor emission).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
Plot the HTRF ratio against the log of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the affinity of the tracer is known.
-
Protocol: In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination cascade to confirm that a thalidomide analog can induce the ubiquitination of a neosubstrate via the CRL4^CRBN^ complex.[4][12]
Principle: The assay combines purified E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and CRL4^CRBN^ (E3 ligase) enzymes with ubiquitin, ATP, the neosubstrate protein (e.g., IKZF1), and the test compound. The reaction is analyzed by Western blot to detect the appearance of higher molecular weight, polyubiquitinated forms of the substrate.
Methodology:
-
Reagent Preparation:
-
Thaw all recombinant proteins on ice: E1 (e.g., UBE1), E2 (e.g., UBE2D3), E3 complex (CRL4^CRBN^), neosubstrate (e.g., IKZF1), and Ubiquitin.
-
Prepare a 10X ubiquitination reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).
-
Prepare a 10 mM ATP solution.
-
Prepare stock solutions of the test compound in DMSO.
-
-
Reaction Assembly (25 µL final volume):
-
On ice, assemble a master mix containing water, 10X reaction buffer, ATP, E1, E2, and ubiquitin.
-
Final concentrations should be approximately:
-
E1: 50-100 nM
-
E2: 200-500 nM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
-
In individual tubes, add the neosubstrate protein (e.g., 200-500 nM final concentration).
-
Add the CRL4^CRBN^ complex (e.g., 50-100 nM final concentration).
-
Add the test compound to the desired final concentration (e.g., 1-10 µM). Include a DMSO-only vehicle control.
-
Crucial Controls: Set up reactions omitting E1, E3, or ATP to confirm dependency on the ubiquitination machinery.
-
-
Incubation and Termination:
-
Initiate the reactions by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blot using a primary antibody against the neosubstrate (e.g., anti-IKZF1).
-
A positive result is indicated by the appearance of a high-molecular-weight smear or laddering pattern above the band of the unmodified substrate in the compound-treated lane, which is absent in the control lanes.
-
Protocol: Cellular Degradation Assay (Western Blot)
This is the standard method to confirm and quantify the degradation of a target neosubstrate within a cellular context.[13][14]
Principle: Cells (e.g., MM.1S multiple myeloma cells) are treated with the thalidomide analog over a dose-response or time-course. Cell lysates are then prepared, and the protein levels of the neosubstrate (e.g., IKZF1) are measured by Western blot, using a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with serial dilutions of the test compound or with a fixed concentration for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-IKZF1).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., anti-GAPDH) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against drug concentration to calculate the DC50 and Dmax.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
The Discovery and Development of E3 Ligase Ligand-Linker Conjugates for Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the discovery and development of E3 ligase ligand-linker conjugates, pivotal intermediates in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Using "E3 ligase Ligand-Linker Conjugate 66," a commercially available reagent incorporating the Cereblon (CRBN) ligand Thalidomide, as a representative example, this document will detail the underlying science, experimental methodologies, and data interpretation necessary for the successful application of these powerful research tools.
Introduction to PROTACs and the Role of E3 Ligase Ligand-Linker Conjugates
PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][] Unlike traditional inhibitors that block the function of a target protein, PROTACs facilitate its degradation by hijacking the cell's own ubiquitin-proteasome system.[3][4] This is achieved through the simultaneous binding of a PROTAC to both a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
"this compound" is an example of a key building block for the synthesis of PROTACs.[5] It consists of a ligand for the E3 ligase Cereblon (CRBN), which is Thalidomide, connected to a chemical linker.[5] This pre-formed conjugate simplifies the synthesis of PROTACs by allowing for a modular approach where a researcher can append their specific POI ligand to the linker.
The E3 Ligase Ligand: Thalidomide and its Interaction with Cereblon (CRBN)
Thalidomide and its analogs, such as Lenalidomide and Pomalidomide, are well-characterized ligands for the E3 ubiquitin ligase Cereblon (CRBN).[] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The binding of Thalidomide to CRBN alters its substrate specificity, enabling the recruitment and subsequent degradation of specific target proteins.
Quantitative Analysis of Cereblon Binding
The binding affinity of the E3 ligase ligand to CRBN is a critical parameter for the efficacy of the resulting PROTAC. While specific binding data for "this compound" is not publicly available, the affinities of Thalidomide and its derivatives to CRBN have been extensively studied and serve as a reliable benchmark.
| Compound | Binding Assay | Dissociation Constant (Kd) | Reference |
| Thalidomide | ITC | 1.8 µM | |
| Pomalidomide | ITC | 0.3 µM | |
| Lenalidomide | ITC | 0.9 µM |
Note: ITC refers to Isothermal Titration Calorimetry. The linker component of the conjugate is generally not expected to significantly alter the binding affinity of the Thalidomide moiety to CRBN.
The Linker: A Critical Determinant of PROTAC Efficacy
The linker component of the conjugate plays a crucial role in the overall performance of the final PROTAC molecule. It connects the E3 ligase ligand to the POI ligand and its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is essential for efficient protein degradation.[4]
Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. The optimal linker is empirically determined for each target protein and E3 ligase combination.
Experimental Protocols
Synthesis of a PROTAC using an E3 Ligase Ligand-Linker Conjugate
The synthesis of a PROTAC using a pre-formed conjugate like "this compound" typically involves a single coupling step to attach the POI ligand. The specific reaction will depend on the reactive handle present on the linker of the conjugate (e.g., an amine, carboxylic acid, or alkyne). A general workflow for PROTAC synthesis via amide bond formation is depicted below.
References
An In-depth Technical Guide to the Core Principles of PROTACs Using Conjugate 66 as a Representative Example
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Conjugate 66 is a hypothetical PROTAC used in this document for illustrative purposes to explain the core principles, data presentation, and experimental protocols relevant to PROTAC technology. The data and specific experimental details presented herein are representative and not derived from an actual molecule named Conjugate 66.
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, co-opts the cell's own machinery to specifically eliminate it.[1][2] This approach offers several advantages over traditional small-molecule inhibitors, including the potential to target proteins previously considered "undruggable," the ability to act catalytically at lower doses, and a more sustained downstream signaling response.[3][4][5]
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7][8] This tripartite structure enables the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][9][10]
This guide will delve into the fundamental principles of PROTACs using a hypothetical molecule, Conjugate 66 , which targets Bruton's tyrosine kinase (BTK) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. BTK is a clinically validated target in various B-cell malignancies.
The Mechanism of Action of Conjugate 66
The primary mechanism of action for Conjugate 66, like all PROTACs, is the formation of a productive ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (VHL).[11][12] This process can be broken down into several key steps:
-
Binary Engagement: Conjugate 66 first forms binary complexes with either BTK or the VHL E3 ligase within the cell.
-
Ternary Complex Formation: The PROTAC, bound to one of its target proteins, then recruits the other, leading to the formation of a BTK-Conjugate 66-VHL ternary complex. The stability and conformation of this complex are critical for downstream activity.[13][14]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing ubiquitination, Conjugate 66 is released and can engage in further rounds of degradation, highlighting its catalytic nature.[2]
Quantitative Data for Conjugate 66
The efficacy of a PROTAC is determined through a series of quantitative assays that measure its binding affinity, degradation efficiency, and cellular potency. The following tables summarize the key in vitro data for Conjugate 66.
Table 1: Binary Binding Affinities
This table shows the binding affinities of Conjugate 66 and its constituent ligands to the isolated target protein (BTK) and the E3 ligase (VHL). These values are typically determined by biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
| Compound | Target | Binding Affinity (Kd) |
| Conjugate 66 | BTK | 50 nM |
| Conjugate 66 | VHL | 150 nM |
| BTK Warhead | BTK | 25 nM |
| VHL Ligand | VHL | 100 nM |
Table 2: Ternary Complex Formation
The ability to form a stable ternary complex is a crucial determinant of PROTAC activity. Cooperativity (α) is a measure of how the binding of one protein influences the binding of the other. An α value greater than 1 indicates positive cooperativity, meaning the two proteins bind to the PROTAC more strongly together than they do individually.
| Parameter | Value | Method |
| Ternary Complex Kd | 15 nM | SPR |
| Cooperativity (α) | 3.3 | Calculated |
Table 3: In Vitro Degradation and Cellular Potency
These parameters quantify the ability of Conjugate 66 to induce the degradation of BTK in a cellular context. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax represents the maximum percentage of degradation achieved. IC50 measures the concentration required to inhibit a biological process by 50%.
| Parameter | Value | Cell Line |
| DC50 (Degradation) | 10 nM | TMD8 (Lymphoma) |
| Dmax (Degradation) | >95% | TMD8 (Lymphoma) |
| IC50 (Cell Viability) | 25 nM | TMD8 (Lymphoma) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC molecules. Below are methodologies for key experiments used to characterize Conjugate 66.
Western Blot for BTK Degradation
This is a standard method to quantify the reduction in cellular protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate TMD8 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with a serial dilution of Conjugate 66 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) for normalization.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the DMSO control and plot the data to determine the DC50 and Dmax.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Immobilization:
-
Immobilize recombinant VHL protein onto a CM5 sensor chip via amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of Conjugate 66 over the VHL-immobilized surface to determine the on-rate (ka) and off-rate (kd) of the binary interaction. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
In a separate experiment, immobilize BTK and inject Conjugate 66 to determine its binding affinity to the target protein.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of BTK mixed with a serial dilution of Conjugate 66 over the VHL-immobilized surface.
-
The enhanced binding response compared to the injection of Conjugate 66 alone indicates ternary complex formation.
-
Fit the data to a steady-state affinity model to determine the Kd of the ternary complex.
-
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Conclusion
PROTACs, exemplified here by the hypothetical Conjugate 66, offer a powerful and innovative approach to targeted therapy. By inducing the degradation of disease-relevant proteins, they can overcome many of the limitations of traditional inhibitors. The successful development of a PROTAC relies on a multi-parameter optimization process, including careful design of the molecule to ensure efficient ternary complex formation and subsequent protein degradation. The methodologies and data presented in this guide provide a foundational understanding of the core principles and experimental considerations necessary for advancing research in this exciting field.
References
- 1. revvity.com [revvity.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. Advantages of PROTAC over traditional drugs | Blog [aurigeneservices.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. explorationpub.com [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
E3 Ligase Ligand-Linker Conjugate 66: A Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3][4][5][6][7]
E3 ligase Ligand-Linker Conjugate 66 is a pre-synthesized building block designed to streamline the development of PROTACs. It incorporates a Thalidomide-based ligand, which effectively recruits the Cereblon (CRBN) E3 ligase, conjugated to a linker.[8][9][10] This conjugate serves as a key intermediate, simplifying the synthetic process by allowing researchers to focus on attaching a suitable ligand for their specific protein of interest.
This technical guide provides an in-depth overview of this compound, its application in PROTAC synthesis, and general methodologies for the characterization of the resulting degraders.
Core Concepts of PROTAC Technology
The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The PROTAC molecule facilitates the formation of a ternary complex, which is crucial for the subsequent ubiquitination and degradation of the target protein.
Caption: General mechanism of action for a PROTAC synthesized using Conjugate 66.
This compound: Properties and Synthesis
This compound is a chemical entity that consists of Thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, connected to a chemical linker.[8][9] The linker is typically designed with a reactive functional group that allows for straightforward conjugation to a ligand for a protein of interest.
Hypothetical Data Presentation
Due to the lack of specific quantitative data for "this compound" in the public domain, the following tables are illustrative examples of how such data would be presented.
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value |
| Molecular Weight | Typically 400-600 g/mol |
| Purity (by HPLC) | >95% |
| Solubility | Soluble in DMSO, DMF |
| Reactive Group | e.g., Carboxylic acid, Amine, Alkyne |
Table 2: Binding Affinity of the CRBN Ligand Moiety (Illustrative)
| Assay Type | Target | Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | Recombinant Human CRBN | Typically 50-200 nM |
| Surface Plasmon Resonance (SPR) | Immobilized Human CRBN | Typically 50-200 nM |
Experimental Protocols
The synthesis of a PROTAC using this compound generally involves a standard coupling reaction between the reactive handle on the linker and a complementary functional group on the POI ligand.
General PROTAC Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a PROTAC using a pre-formed conjugate like "Conjugate 66".
Caption: A generalized workflow for PROTAC development using Conjugate 66.
Example Synthesis Protocol: Amide Coupling
This protocol is a general example and would require optimization based on the specific POI ligand and the reactive group on Conjugate 66.
-
Dissolution: Dissolve the POI ligand (containing a primary or secondary amine, 1.0 eq) and this compound (containing a carboxylic acid, 1.1 eq) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Characterization of the Final PROTAC
Once the PROTAC is synthesized, a series of in vitro and cell-based assays are necessary to evaluate its efficacy.
In Vitro Assays
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinities of the PROTAC for both the POI and the E3 ligase.
-
Ternary Complex Formation Assays: Methods like fluorescence polarization (FP) or AlphaLISA can be employed to confirm and quantify the formation of the ternary POI-PROTAC-E3 ligase complex.
Cell-Based Assays
-
Western Blotting: This is a standard method to visualize and quantify the degradation of the target protein in cells treated with the PROTAC.
-
DC50 and Dmax Determination: Dose-response experiments are performed to determine the concentration of PROTAC required to induce 50% degradation of the POI (DC50) and the maximum level of degradation achieved (Dmax).
-
Selectivity Profiling: Proteomics-based approaches can be used to assess the selectivity of the PROTAC and identify any off-target degradation.
Logical Relationship of PROTAC Characterization
The following diagram illustrates the logical flow of experiments to validate a newly synthesized PROTAC.
Caption: Logical flow for the experimental validation of a PROTAC.
Conclusion
This compound offers a valuable tool for researchers in the field of targeted protein degradation. By providing a pre-synthesized, CRBN-recruiting building block, it accelerates the design and synthesis of novel PROTACs. The successful development of a potent and selective PROTAC, however, still requires careful selection of the POI ligand, optimization of the linker, and rigorous biological characterization. This guide provides a foundational framework for the utilization of Conjugate 66 in the exciting and rapidly evolving field of PROTAC-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to the Linker Component of Conjugate 66
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules offer a paradigm shift in therapeutic intervention by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies a critical, yet often underappreciated, component: the linker. This guide provides a comprehensive technical overview of the linker element within "Conjugate 66," an E3 ligase ligand-linker conjugate that serves as a pivotal building block for the synthesis of potent and selective protein degraders.
"Conjugate 66" is a pre-synthesized molecule composed of a thalidomide (B1683933) derivative, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a chemical linker.[1][2] This conjugate provides a streamlined approach for researchers, allowing for the efficient coupling of a target protein ligand to the CRBN-recruiting moiety, thereby accelerating the development of novel PROTACs.[] Understanding the intricacies of the linker is essential for optimizing the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[4]
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[5] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency.[6]
The key characteristics of a PROTAC linker that influence its performance are its length, chemical composition, and rigidity.[5][]
Linker Length
The length of the linker is a critical determinant of a PROTAC's ability to induce the formation of a productive ternary complex. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[5] On the other hand, an excessively long linker might lead to the formation of unproductive complexes where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[6] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and is often determined empirically.[8]
Chemical Composition and Physicochemical Properties
The chemical makeup of the linker significantly impacts the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[] Linkers are commonly composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both.[5][]
-
PEG Linkers: These are known for their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.[]
-
Alkyl Chains: These are more hydrophobic and can influence cell permeability.[]
The strategic incorporation of different chemical motifs within the linker can be used to fine-tune the drug-like properties of the final PROTAC.
Linker Rigidity
The flexibility or rigidity of the linker also plays a crucial role in PROTAC efficacy.
-
Flexible Linkers: Linkers with high conformational flexibility, such as long alkyl or PEG chains, can allow the PROTAC to adopt multiple conformations, which may be beneficial for the initial formation of the ternary complex.[1] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the complex.[9]
-
Rigid Linkers: The incorporation of rigid structural elements, such as aromatic rings or cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially leading to a more stable ternary complex and improved degradation efficiency.[]
Quantitative Analysis of Linker Properties
The following tables summarize the impact of linker properties on PROTAC performance, based on data from various studies.
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | PEG | 12 | >1000 | <20 | [8] |
| ERα | CRBN | PEG | 16 | 100 | >80 | [8] |
| TBK1 | VHL | Alkyl/Ether | <12 | Inactive | - | [11] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [11] |
Table 2: Physicochemical Properties of Common Linker Motifs
| Linker Motif | Molecular Weight (approx. Da) | AlogP (calculated) | Number of Rotatable Bonds | Key Physicochemical Impact |
| -(CH2)6- | 84 | ~2.5 | 5 | Increases lipophilicity |
| -(PEG)4- | 176 | ~-0.5 | 11 | Increases hydrophilicity and solubility |
| Phenyl | 76 | ~1.5 | 0 | Increases rigidity |
Experimental Protocols for Evaluating PROTACs Utilizing Conjugate 66
For researchers using Conjugate 66 to develop novel PROTACs, a series of experiments are essential to characterize the efficacy and mechanism of action of the resulting degrader.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[4]
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line and allow for adherence. Treat the cells with a range of concentrations of the newly synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the use of Conjugate 66.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Caption: Logical relationships of linker properties.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 11. explorationpub.com [explorationpub.com]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 66 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[1]
E3 ligase Ligand-Linker Conjugate 66 is a pre-synthesized chemical tool designed to streamline the development of PROTACs.[2][3] It incorporates a Thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ligase, connected to a linker with a reactive terminus for conjugation to a POI ligand.[2][3] The use of such a conjugate simplifies the synthetic process, allowing researchers to focus on the development and attachment of their specific target protein binder.[4][5]
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of novel PROTACs.
Product Information
-
Product Name: this compound
-
Chemical Structure:
-
Molecular Formula: C27H36N4O7
-
Molecular Weight: 528.60 g/mol
-
SMILES: O=C1NC(CCC1N2C(C3=C(C=CC(N4CCC(CC4)OC5CCN(CC5)CCOCCO)=C3)C2=O)=O)=O[6]
-
Signaling Pathway and Mechanism of Action
PROTACs synthesized using this compound function by inducing the proximity of the target protein to the CRBN E3 ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of action of a PROTAC utilizing a Cereblon ligand.
Quantitative Data
Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Binding Assay | Kd (µM) | IC50 (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - |
| Fluorinated Benzamide Derivatives | MicroScale Thermophoresis (MST) | - | 63 ± 16 |
Data compiled from multiple sources.[7][8]
Table 2: Representative Degradation Performance of Cereblon-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BCL-XL Degrader (XZ739) | BCL-XL | MOLT-4 | 2.5 | >90 |
| ALK Degrader (B3) | ALK | H3122 | <100 | >90 |
| HMGCR Degrader (P22A) | HMGCR | CHO | 100 | >90 |
| KRAS Degrader (CRBN-based) | KRAS | NCI-H358 | 30 | >80 |
This table presents a selection of data from various publications to illustrate typical performance ranges.[9][10][11]
Experimental Protocols
PROTAC Synthesis using this compound
The synthesis of a final PROTAC molecule using this conjugate will depend on the reactive functional group available on the target protein ligand. A common approach is amide bond formation between a carboxylic acid on one component and an amine on the other. The following is a general protocol assuming the target protein ligand contains a suitable amine for coupling with the terminal carboxylic acid on the linker of the conjugate (or vice-versa after modification).
Figure 2: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
This compound
-
Target Protein (POI) Ligand (with a primary or secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the POI ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC molecule.
-
Confirm the structure and purity of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the steps to determine the dose-dependent degradation of the target protein induced by the newly synthesized PROTAC. This allows for the calculation of the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Newly synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA lysis buffer. Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Cellular Viability Assay
It is important to assess the cytotoxicity of the new PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Newly synthesized PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with serial dilutions of the PROTAC (same concentration range as the degradation assay).
-
Incubate for a period relevant to the degradation experiment (e.g., 24-72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the PROTAC concentration to determine any cytotoxic effects.
Conclusion
This compound is a valuable tool for the efficient synthesis of novel Cereblon-based PROTACs. By providing a pre-synthesized E3 ligase ligand and linker, it allows researchers to accelerate the design-make-test cycle of PROTAC development. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of potent and selective protein degraders. As with any PROTAC development project, careful optimization of the linker and the target protein ligand will be crucial for achieving the desired degradation efficacy and pharmacological properties.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifesensors.com [lifesensors.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design of Protein Degradation Using E3 Ligase Ligand-Linker Conjugate 66-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
This document provides a detailed guide for the experimental design and execution of studies involving PROTACs synthesized using E3 ligase Ligand-Linker Conjugate 66 . This conjugate is a pre-formed building block consisting of the Thalidomide (B1683933) ligand, which recruits the Cereblon (CRBN) E3 ligase, attached to a linker.[5] By conjugating a ligand for a specific POI to this conjugate, researchers can rapidly generate novel PROTAC molecules for targeted protein degradation.
Signaling Pathway and Mechanism of Action
PROTACs synthesized from Conjugate 66 operate through the canonical PROTAC mechanism, recruiting the CRBN E3 ligase to the target protein. The general signaling pathway is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic approach is crucial for the successful development and characterization of novel PROTACs. The following workflow outlines the key stages, from initial design to in-depth cellular characterization.
Caption: General experimental workflow for PROTAC development.
Data Presentation: Quantitative Summary
Effective data presentation is key to comparing the efficacy of different PROTAC constructs. All quantitative data should be summarized in clear, well-structured tables.
Table 1: In Vitro Degradation Potency and Efficacy
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-001 | Example-POI | Cell Line A | 50 | 95 |
| PROTAC-002 | Example-POI | Cell Line A | 120 | 85 |
| Control-001 | Example-POI | Cell Line A | >10,000 | <10 |
¹DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of degradation observed.
Table 2: Cellular Activity Profile
| PROTAC ID | Target Protein | Cell Line | IC₅₀ (nM)³ | Max Inhibition (%) |
| PROTAC-001 | Example-POI | Cell Line A | 75 | 90 |
| PROTAC-002 | Example-POI | Cell Line A | 200 | 70 |
| Control-001 | Example-POI | Cell Line A | >10,000 | <5 |
³IC₅₀: Concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability).
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in response to treatment with a Conjugate 66-based PROTAC.
Materials:
-
Cell culture reagents
-
Conjugate 66-based PROTAC and negative control (e.g., inactive epimer) dissolved in DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC and negative control in cell culture medium.
-
Treat cells with a range of concentrations of the active PROTAC and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for SDS-PAGE.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[5]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[5]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[5]
-
Protocol 2: Cell Viability Assay (e.g., using CCK-8)
This protocol assesses the effect of the PROTAC on cell viability and proliferation.
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC and negative control for a specified period (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Mandatory Control Experiments
To ensure the observed protein degradation is a direct result of the intended PROTAC mechanism, the following control experiments are essential.
Caption: Key control experiments for validating PROTAC activity.
-
Inactive Control: A structurally similar molecule that is deficient in a key aspect of the mechanism of action is crucial. For Conjugate 66-based PROTACs, this can be achieved by using an inactive epimer of the thalidomide ligand, which prevents binding to Cereblon.[5]
-
Proteasome Inhibitor Co-treatment: To confirm that degradation is proteasome-dependent, cells should be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels indicates proteasome-mediated degradation.
-
Component Controls: Treatment with the POI ligand alone and the E3 ligase ligand (Thalidomide) alone should be performed to distinguish degradation from simple inhibition or other non-PROTAC effects.
References
Application Notes and Protocols for Cell-Based Assays of PROTACs made with Conjugate 66
For Researchers, Scientists, and Drug Development Professionals
Introduction to Conjugate 66-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's natural ubiquitin-proteasome degradation system.[1][2][3] A PROTAC molecule is a heterobifunctional molecule that consists of a ligand that binds to a target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] This binding brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]
Conjugate 66 is a versatile chemical entity designed for the straightforward synthesis of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a common and effective recruiter for targeted protein degradation.[4] The other end of Conjugate 66 possesses a reactive handle amenable to conjugation with a ligand specific to a protein of interest, allowing for the rapid generation of novel PROTAC molecules. For the purposes of these application notes, we will consider a hypothetical PROTAC, PROTAC-C66-TGT , where a ligand for a target protein (TGT) has been conjugated to Conjugate 66.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of PROTACs synthesized using Conjugate 66. The described assays will enable researchers to assess the efficacy, selectivity, and mechanism of action of their PROTAC-C66-TGT molecules.
Core Assays for PROTAC Characterization
A comprehensive evaluation of a PROTAC's cellular activity involves a multi-faceted approach. The following assays are recommended to build a complete profile of a PROTAC-C66-TGT molecule.
Target Protein Degradation Assays
The primary function of a PROTAC is to induce the degradation of its target protein. Therefore, quantifying the reduction in target protein levels is the most critical initial assay.
Western Blotting
Western blotting is a fundamental and widely used technique to measure the levels of a specific protein in a cell lysate.[2][5] It provides a semi-quantitative assessment of protein degradation.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-C66-TGT for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-targeting PROTAC).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein (TGT) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify the extent of degradation relative to the loading control.
Data Presentation:
| Concentration (nM) | 24h Treatment - % TGT Degradation (vs. Vehicle) |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 95% |
| 10000 | 70% (Hook Effect) |
In-Cell Western (ICW) / High-Content Imaging
For higher throughput analysis, In-Cell Western or high-content imaging assays can be employed to quantify protein levels directly in fixed cells.
Experimental Protocol:
-
Cell Plating and Treatment: Seed cells in 96- or 384-well plates. After adherence, treat with a dilution series of PROTAC-C66-TGT.
-
Fixation and Permeabilization: After the desired treatment time, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells and then incubate with a primary antibody against the target protein (TGT). A second primary antibody for a normalization protein (e.g., a nuclear stain like DAPI or a housekeeping protein) should also be used.
-
Secondary Antibody Incubation: Wash the cells and add fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using a high-content imager or an In-Cell Western system. The fluorescence intensity of the target protein is normalized to the reference signal.
Data Presentation:
| Parameter | PROTAC-C66-TGT |
| DC50 (nM) | 85 |
| Dmax (%) | 92% |
-
DC50: The concentration of PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of degradation observed.
Target Engagement and Ternary Complex Formation
For a PROTAC to be effective, it must simultaneously bind to both the target protein and the E3 ligase to form a productive ternary complex.[4][6]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions in real-time.[3][7][8] This assay can be adapted to measure the formation of the TGT-PROTAC-E3 ligase ternary complex.
Experimental Protocol:
-
Cell Line Engineering: Create a stable cell line expressing the target protein (TGT) tagged with NanoLuc® luciferase and the E3 ligase (VHL in this case) tagged with HaloTag®.
-
Cell Plating: Seed the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add varying concentrations of PROTAC-C66-TGT to the wells.
-
BRET Measurement: Add the NanoLuc® substrate and immediately measure the BRET signal using a plate reader equipped for BRET detection.
-
Data Analysis: The BRET ratio is calculated, and an increase in the BRET signal indicates the formation of the ternary complex.
Data Presentation:
| Concentration (nM) | NanoBRET™ Ratio |
| 0.1 | 0.05 |
| 1 | 0.12 |
| 10 | 0.35 |
| 100 | 0.68 |
| 1000 | 0.55 (Hook Effect) |
Ubiquitination Assays
The formation of the ternary complex should lead to the ubiquitination of the target protein, marking it for proteasomal degradation.
Immunoprecipitation and Western Blot for Ubiquitination
This assay directly assesses the ubiquitination status of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat cells with PROTAC-C66-TGT for a short period (e.g., 1-4 hours). It is also crucial to include a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (TGT) to pull down the protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin or anti-K48-polyubiquitin). A high molecular weight smear indicates polyubiquitination of the target protein.
Downstream Cellular Effect Assays
The degradation of the target protein is expected to have a functional consequence on the cell, such as inhibiting proliferation or inducing apoptosis.
Cell Viability/Cytotoxicity Assays
Assays like CellTiter-Glo® (measures ATP levels as an indicator of viability) or MTS/XTT assays (measures metabolic activity) can be used to assess the effect of target degradation on cell proliferation and viability.[2]
Experimental Protocol:
-
Cell Seeding and Treatment: Plate cells in 96-well plates and treat with a range of PROTAC-C66-TGT concentrations for an extended period (e.g., 72 hours).
-
Assay Reagent Addition: Add the assay reagent (e.g., CellTiter-Glo®) to the wells according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation:
| Parameter | PROTAC-C66-TGT |
| IC50 (nM) | 150 |
Apoptosis Assays
If the target protein is involved in cell survival pathways, its degradation may induce apoptosis. This can be measured using assays like Caspase-Glo® (measures caspase activity) or Annexin V staining followed by flow cytometry.[2]
Experimental Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with PROTAC-C66-TGT for a specified time (e.g., 24, 48 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation and Measurement: Incubate at room temperature and then measure the luminescence. An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
Signaling Pathway and Workflow Diagrams
Caption: PROTAC-C66-TGT Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: NanoBRET™ Ternary Complex Assay Workflow.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
Synthesis of Custom PROTACs with E3 Ligase Ligand-Linker Conjugate 66: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of custom Proteolysis Targeting Chimeras (PROTACs) utilizing the pre-synthesized E3 Ligase Ligand-Linker Conjugate 66. This conjugate features thalidomide (B1683933) as the E3 ligase ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By following these guidelines, researchers can efficiently conjugate their specific protein of interest (POI) ligand to this commercially available building block, accelerating the development of novel targeted protein degraders.
Introduction to PROTAC Technology and this compound
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
This compound is a ready-to-use chemical tool that simplifies the synthesis of CRBN-recruiting PROTACs. It consists of the thalidomide E3 ligase ligand pre-functionalized with a linker.[1][2] This allows researchers to focus on the conjugation of their specific POI ligand without needing to synthesize the E3 ligase ligand and linker portion from scratch. The use of such conjugates can significantly streamline the PROTAC development workflow.
Signaling Pathway of CRBN-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a thalidomide-based E3 ligase ligand to induce the degradation of a target protein.
References
Measuring Ternary Complex Formation with PROTACs Utilizing Conjugate 66
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of ternary complex formation involving Proteolysis Targeting Chimeras (PROTACs) constructed with Conjugate 66 . Conjugate 66 is an E3 ligase ligand-linker conjugate that incorporates a Thalidomide derivative to recruit the Cereblon (CRBN) E3 ligase.[1][2] For the purpose of these protocols, we will consider a hypothetical PROTAC, designated PROTAC-C66-TargetX , which is synthesized using Conjugate 66 and a ligand for a hypothetical Protein of Interest (POI), "TargetX".
The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical initial step in the PROTAC-mediated protein degradation pathway.[3][4][5] The efficiency of this complex formation directly influences the subsequent ubiquitination and degradation of the target protein.[6][7] Therefore, accurate measurement of the ternary complex is paramount for the successful development of effective PROTAC degraders.
These notes will cover both biophysical and cellular methods for characterizing the formation and stability of the TargetX::PROTAC-C66-TargetX::CRBN ternary complex.
Mechanism of Action of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation.[8][9] This process is initiated by the formation of a ternary complex. Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[10] The polyubiquitinated protein is then recognized and degraded by the proteasome.[11] The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple target protein molecules.
Caption: PROTAC Mechanism of Action.
Biophysical Assays for Ternary Complex Characterization
Biophysical assays are essential for providing quantitative data on the binding affinities and kinetics of binary and ternary complexes in a purified, in vitro system.[12]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time without the need for labels.[13] It is highly suitable for characterizing both binary (PROTAC::E3 ligase or PROTAC::Target) and ternary complex formation.[13][14]
Experimental Workflow:
Caption: SPR Experimental Workflow.
Protocol for SPR-based Ternary Complex Analysis:
-
Immobilization of CRBN:
-
Recombinantly express and purify the CRBN-DDB1 complex.
-
Immobilize the CRBN-DDB1 complex onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged) to a density of approximately 100-200 response units (RUs).[15]
-
-
Analyte Preparation:
-
Prepare a concentration series of the TargetX protein in a running buffer (e.g., HBS-EP+ buffer with 2% DMSO).
-
Prepare a concentration series of the TargetX protein pre-incubated with a constant saturating concentration of PROTAC-C66-TargetX.
-
-
Binding Measurement:
-
Inject the TargetX concentration series over the immobilized CRBN to measure for any binary interaction (negative control).
-
Inject the pre-incubated TargetX and PROTAC-C66-TargetX concentration series over the CRBN surface to measure ternary complex formation.
-
Use single-cycle kinetics to avoid surface regeneration, which can be harsh on the immobilized protein.[12]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence of the target protein to the ternary binding affinity in the presence of the target protein.[16] A value of α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[12]
Protocol for ITC-based Ternary Complex Analysis:
-
Sample Preparation:
-
Dialyze purified CRBN-DDB1 and TargetX proteins into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize buffer mismatch effects.
-
Dissolve PROTAC-C66-TargetX in the same buffer, often with a small percentage of DMSO.
-
-
Binary Binding Titrations:
-
Titrate PROTAC-C66-TargetX into the ITC cell containing CRBN-DDB1 to determine the binary binding affinity.
-
Titrate PROTAC-C66-TargetX into the ITC cell containing TargetX to determine the other binary binding affinity.
-
-
Ternary Complex Titration:
-
Titrate TargetX into the ITC cell containing CRBN-DDB1 pre-saturated with PROTAC-C66-TargetX.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat of binding for each injection.
-
Fit the binding isotherms to an appropriate model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Calculate cooperativity by comparing the binary and ternary binding affinities.[16]
-
Table 1: Representative Biophysical Data for PROTAC-C66-TargetX
| Assay | Interaction | KD (nM) | ka (1/Ms) | kd (1/s) | Cooperativity (α) |
| SPR | PROTAC::CRBN (Binary) | 350 | 1.2 x 10^5 | 4.2 x 10^-2 | |
| PROTAC::TargetX (Binary) | 50 | 2.5 x 10^5 | 1.25 x 10^-2 | ||
| TargetX::PROTAC::CRBN (Ternary) | 25 | 5.0 x 10^5 | 1.25 x 10^-2 | 14 | |
| ITC | PROTAC::CRBN (Binary) | 400 | - | - | |
| PROTAC::TargetX (Binary) | 60 | - | - | ||
| TargetX::PROTAC::CRBN (Ternary) | 28 | - | - | 14.3 |
Note: Data are hypothetical and for illustrative purposes.
Cellular Assays for Ternary Complex Formation
Cellular assays are crucial for confirming that ternary complex formation occurs within the complex environment of a living cell.[3]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that can be used to measure protein-protein interactions in living cells.[5] For PROTACs, this assay can be configured to detect the interaction between the target protein and the E3 ligase.[3]
Experimental Workflow:
Caption: NanoBRET™ Experimental Workflow.
Protocol for NanoBRET™ Ternary Complex Assay:
-
Cell Line Generation:
-
Generate a stable cell line co-expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and CRBN fused to HaloTag® (the BRET acceptor). CRISPR/Cas9-mediated knock-in at the endogenous loci is the preferred method to ensure physiological expression levels.
-
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
-
PROTAC Treatment:
-
Add a serial dilution of PROTAC-C66-TargetX to the wells. Include a vehicle-only control (e.g., DMSO).
-
-
Signal Detection:
-
Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, the PROTAC forms binary complexes with the target and E3 ligase separately, reducing the formation of the ternary complex.[17] The peak of the curve represents the optimal concentration for ternary complex formation.
-
Table 2: Representative Cellular Data for PROTAC-C66-TargetX
| Assay | Parameter | Value |
| NanoBRET™ | EC50 for Ternary Complex Formation | 85 nM |
| Maximum BRET Ratio | 0.15 | |
| Optimal Concentration (Hook Effect) | ~250 nM | |
| Western Blot | DC50 (Degradation) | 100 nM |
| Dmax (Maximum Degradation) | >90% |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The successful development of PROTACs utilizing Conjugate 66 requires a thorough characterization of the TargetX::PROTAC::CRBN ternary complex. A multi-faceted approach combining biophysical techniques like SPR and ITC with cellular assays such as NanoBRET™ is essential.[12] This strategy allows for a comprehensive understanding of the affinity, kinetics, thermodynamics, and cellular relevance of ternary complex formation, ultimately guiding the rational design and optimization of potent and effective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 16. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing Cell-Permeable PROTACs using Conjugate 66
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] A significant challenge in PROTAC development is achieving sufficient cell permeability to enable effective degradation of intracellular targets.[5] Conjugate 66 is a novel, pre-functionalized E3 ligase ligand-linker moiety designed to overcome this hurdle by enhancing the physicochemical properties of the resulting PROTAC, thereby improving its ability to cross the cell membrane.
This document provides detailed application notes and experimental protocols for the rational design and development of cell-permeable PROTACs utilizing Conjugate 66.
Mechanism of Action: PROTACs and the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1][3] The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.[6]
Caption: General mechanism of action for a PROTAC.
Application Notes: Leveraging Conjugate 66 for Enhanced Cell Permeability
Conjugate 66 is an optimized E3 ligase ligand (for von Hippel-Lindau, VHL) covalently attached to a proprietary linker. The linker component of Conjugate 66 has been engineered to reduce the polar surface area and introduce conformational flexibility, which are key determinants of passive cell permeability.
Advantages of Using Conjugate 66:
-
Streamlined Synthesis: Conjugate 66 is provided with a terminal reactive handle (e.g., a carboxylic acid or an amine) for straightforward conjugation to a POI ligand, simplifying the synthetic process.
-
Improved Physicochemical Properties: The linker is designed to shield polar functionalities and may facilitate intramolecular hydrogen bonding, reducing the energy barrier for membrane translocation.
-
Broad Applicability: The VHL E3 ligase is widely expressed across many cell types, making Conjugate 66 suitable for a broad range of protein targets.[6]
-
Predictable Permeability Enhancement: The consistent chemical scaffold of Conjugate 66 provides a more predictable starting point for optimizing the permeability of the final PROTAC molecule.
Experimental Protocols
The following protocols provide a general framework for the development and characterization of PROTACs using Conjugate 66.
Caption: Experimental workflow for PROTAC development.
Protocol 1: Synthesis of PROTAC using Conjugate 66
This protocol describes the amide coupling of a POI ligand containing a primary or secondary amine to the carboxylic acid handle of Conjugate 66.
Materials:
-
POI ligand with an available amine functional group
-
Conjugate 66 (with terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1.0 eq) and Conjugate 66 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
Materials:
-
Cancer cell line expressing the POI (e.g., MCF-7 for ERα)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Phosphate buffered saline (PBS), pH 7.4
-
PROTAC compound
-
UV-Vis plate reader
Procedure:
-
Prepare a donor solution of the PROTAC in PBS.
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Add PBS to the acceptor wells.
-
Assemble the plate and incubate for 4-18 hours at room temperature.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using the provided formula from the manufacturer.
Data Presentation
The following tables present illustrative data for a hypothetical PROTAC, "PROTAC-X," developed using Conjugate 66 to target the Estrogen Receptor alpha (ERα).
Table 1: In Vitro Characterization of PROTAC-X
| Compound | Target | E3 Ligase Ligand | Ternary Complex Kd (nM) | Permeability (Pe, 10⁻⁶ cm/s) |
| PROTAC-X | ERα | Conjugate 66 (VHL) | 25 | 5.2 |
| Control PROTAC | ERα | VHL (standard linker) | 30 | 1.5 |
Table 2: Cellular Activity of PROTAC-X in MCF-7 Cells (24h treatment)
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) |
| PROTAC-X | 15 | >95 | 5.8 |
| Control PROTAC | 120 | 75 | >10 |
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Caption: Logic diagram of Conjugate 66's benefits.
Conclusion
The development of potent and effective PROTAC therapeutics hinges on achieving favorable drug-like properties, particularly cell permeability. Conjugate 66 offers a streamlined and effective solution for medicinal chemists and drug discovery scientists to systematically enhance the permeability of their PROTAC candidates. By providing a pre-optimized, permeability-enhancing E3 ligase-linker moiety, Conjugate 66 accelerates the design-build-test-learn cycle, paving the way for the rapid development of next-generation protein degraders.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing Proteolysis-Targeting Chimeras (PROTACs), with a focus on challenges encountered when working with pre-formed E3 ligase ligand-linker conjugates. While "E3 Ligase Ligand-Linker Conjugate 66" is used as a placeholder, the principles and guidance provided are broadly applicable to common E3 ligase systems such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when conjugating an E3 ligase ligand-linker to a target protein ligand?
A1: The most frequent challenges include low reaction yields, difficulties in purification of the final PROTAC, and the occurrence of side reactions. Low yields can stem from poor solubility of reactants, steric hindrance, or suboptimal reaction conditions. Purification is often complicated by the similar physicochemical properties of the PROTAC and unreacted starting materials. Side reactions may involve modification of functional groups on the ligands or linker.
Q2: How do I choose the appropriate solvent for the conjugation reaction?
A2: The ideal solvent should completely dissolve all reactants: the E3 ligase ligand-linker conjugate, the target protein ligand, and any catalysts or reagents. Common choices include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). It is crucial to use anhydrous (dry) solvents, as water can interfere with many common conjugation chemistries.
Q3: My final PROTAC appears to be degrading. What are potential causes and solutions?
A3: PROTACs can be susceptible to hydrolysis, particularly at the linker, if it contains labile functional groups like esters. The stability can also be pH-dependent. For storage, it is recommended to keep the purified PROTAC as a lyophilized powder or in an anhydrous aprotic solvent at -20°C or -80°C. When preparing for assays, use buffers at a pH where the molecule is most stable, which may require empirical determination.
Q4: What analytical techniques are essential for characterizing the final PROTAC?
A4: Essential techniques for confirming the identity and purity of your synthesized PROTAC include High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the chemical structure. High-Performance Liquid Chromatography (HPLC) is critical for assessing the purity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of a PROTAC from an E3 ligase ligand-linker conjugate and a ligand for a protein of interest (POI).
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Solubility of Reactants | Screen a panel of anhydrous solvents (e.g., DMF, DMSO, NMP, DCM). Gentle heating may also improve solubility, but monitor for degradation. | Reactants fully dissolve, leading to a homogeneous reaction mixture and improved reaction kinetics. |
| Inefficient Coupling Chemistry | If using amide bond formation (e.g., with HATU or HOBt/EDC), try alternative coupling reagents or different reaction conditions (e.g., temperature, reaction time). For other chemistries like click reactions, ensure the catalyst is active. | An increase in product yield as observed by LC-MS analysis of the reaction mixture. |
| Steric Hindrance | The attachment point on the POI ligand or the E3 ligand-linker may be sterically hindered. Consider synthesizing a linker with a longer chain or attaching it to a different, more accessible point on the ligand. | Successful conjugation and formation of the desired PROTAC product. |
| Degradation of Starting Materials | Verify the stability of the E3 ligase ligand-linker and the POI ligand under the reaction conditions. One of the components may be degrading before it can react. | Identification of the unstable component, allowing for adjustment of reaction conditions (e.g., lower temperature, different base). |
Issue 2: Difficult Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Co-elution of Product and Starting Material | Modify the HPLC gradient to improve separation. A shallower gradient or a different solvent system (e.g., methanol/water vs. acetonitrile/water) can enhance resolution. | Baseline separation of the PROTAC from starting materials and byproducts, enabling collection of a pure fraction. |
| Product Adhesion to Silica (B1680970) Gel | If using flash chromatography, the polar nature of the PROTAC may cause it to stick to the silica column. Consider using reverse-phase flash chromatography or an alternative stationary phase like alumina. | Improved recovery of the PROTAC from the purification column. |
| Presence of Multiple Isomers | If the PROTAC has chiral centers or geometric isomers, it may appear as multiple peaks. Use analytical techniques (e.g., chiral HPLC) to identify the isomers. The biological activity of each may need to be assessed independently. | Identification and separation of isomers, leading to a homogeneous sample for biological assays. |
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes a general method for conjugating an E3 ligase ligand-linker containing a carboxylic acid with a POI ligand containing a primary or secondary amine.
-
Preparation : Ensure all glassware is oven-dried. Work under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution : In a round-bottom flask, dissolve the E3 ligase ligand-linker conjugate (1.0 equivalent) in anhydrous DMF.
-
Activation : Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Conjugation : Add the POI ligand (with an available amine) (1.2 equivalents) dissolved in a minimal amount of anhydrous DMF to the activated E3 ligase ligand-linker mixture.
-
Reaction Monitoring : Let the reaction stir at room temperature. Monitor the progress by LC-MS every 1-2 hours until the starting material is consumed (typically 4-16 hours).
-
Workup : Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization : Confirm the identity and purity of the final product using HRMS, ¹H NMR, and analytical HPLC.
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: A decision tree for troubleshooting low-yield PROTAC synthesis.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to PROTAC linker optimization, with a focus on leveraging E3 ligase ligand-linker conjugates like Conjugate 66 .
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's primary role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3]
The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[1][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][5][6][7]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination or may lead to unproductive ternary complex conformations.[1][5][6][7]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[6][8]
Q2: What is "Conjugate 66" and how is it used?
"E3 ligase Ligand-Linker Conjugate 66" is a pre-synthesized molecule that contains a ligand for the Cereblon (CRBN) E3 ligase (derived from thalidomide) already attached to a linker.[9] This conjugate serves as a key intermediate for the synthesis of complete PROTAC molecules.[9] Using such a conjugate can simplify the synthetic process, allowing researchers to focus on attaching their specific target protein ligand to the available linker terminus.
Q3: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[6][10] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[6] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[6]
Q4: What is the "hook effect" and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes that prevent the formation of the productive ternary complex required for degradation.[5][6][11][12]
Linker design can influence the severity of the hook effect. A well-designed linker can enhance the stability of the ternary complex, a factor known as positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[5][11]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I don't see significant target degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[5][6]
-
Potential Cause: Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[6]
-
Potential Cause: Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[5]
-
Solution: Modify the linker composition. Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.[6]
-
-
Potential Cause: Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[5][]
-
Solution: Assess cell permeability using specific assays. Modify the linker to improve solubility, for instance, by incorporating hydrophilic elements like PEG.[6]
-
Problem 2: I'm observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
-
Potential Cause: Low Ternary Complex Cooperativity: The binary complexes (Target-PROTAC or PROTAC-E3) are forming more readily than the productive ternary complex at high concentrations.
-
Solution: Enhance ternary complex cooperativity through linker modification. A more rigid linker can pre-organize the PROTAC for optimal ternary complex formation.[5]
-
-
Potential Cause: Inappropriate Concentration Range: The concentrations used in the experiment might be too high.
Data Presentation: Linker Length and PROTAC Efficacy
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [14]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [14]
| Linker Type | Linker Length (atoms) | Degradation Efficacy (IC50) |
| PEG | 9 | 140 µM |
| PEG | 16 | 26 µM |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [10]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Alkane) | Rigidified PROTAC | Enhanced degradation |
Visualizations: Pathways and Workflows
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting logic for poor PROTAC efficacy.
Experimental Protocols
1. Western Blotting for Protein Degradation [2][4][10]
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
2. HiBiT-Based Cellular Degradation Assay [15][16]
-
Objective: To quantitatively measure the kinetics of target protein degradation in living cells in a high-throughput manner.
-
Methodology:
-
Cell Line: Use a cell line where the endogenous target protein is tagged with the HiBiT peptide using CRISPR/Cas9.
-
Cell Plating: Seed the HiBiT-tagged cells in a multi-well plate (e.g., 96-well) and allow them to attach.
-
PROTAC Treatment: Add the PROTAC compounds at various concentrations to the cells.
-
Lysis and Detection: At desired time points (or for endpoint analysis), add a lytic reagent containing the LgBiT protein. The HiBiT and LgBiT proteins will combine to form a functional Nano-Glo® luciferase, generating a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged target protein. Calculate the percentage of remaining protein relative to vehicle-treated controls to determine degradation parameters like rate, DC50, and Dmax.
-
3. Ternary Complex Formation Assay (TR-FRET) [17][18]
-
Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 Ligase) in a biochemical assay.
-
Methodology:
-
Reagents: Use purified, tagged proteins (e.g., His-tagged target protein, GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., anti-His-Terbium, anti-GST-d2).
-
Assay Setup: In a microplate, combine the target protein, the E3 ligase, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the FRET-pair antibodies that will bind to their respective tagged proteins.
-
Incubation: Incubate the mixture to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excitation of the donor fluorophore (Terbium) will result in emission from the acceptor fluorophore (d2) only when they are in close proximity, i.e., when the ternary complex is formed.
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. The resulting data can reveal the potency of the PROTAC in inducing complex formation and can also show the "hook effect" as a bell-shaped curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. labonline.com.au [labonline.com.au]
- 18. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Failed Protein Degradation with Conjugate 66 PROTACs
Welcome to the technical support center for Conjugate 66 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving our hypothetical VHL-recruiting PROTAC, "Conjugate 66."
Frequently Asked Questions (FAQs)
Q1: My target protein is not degrading after treatment with Conjugate 66. What are the potential causes?
A lack of protein degradation is a common issue in PROTAC experiments and can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
-
Suboptimal PROTAC Concentration: The concentration of Conjugate 66 is critical. Too low a concentration may not be sufficient to induce the formation of a stable ternary complex, while excessively high concentrations can lead to the "hook effect," where non-productive binary complexes predominate.[2][3]
-
Cell Line Specifics: The expression levels of the target protein and the recruited E3 ligase (in this case, von Hippel-Lindau or VHL) can vary significantly between cell lines.[4] Low expression of either can limit the efficiency of degradation.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[5]
-
Issues with Ternary Complex Formation: The formation of a stable ternary complex between the target protein, Conjugate 66, and VHL is a prerequisite for degradation.[6][7] Issues with this step can prevent downstream ubiquitination.
-
Failure of Ubiquitination: Even if a ternary complex forms, ubiquitination of the target protein may not occur if the lysine (B10760008) residues on the target are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Inactive Ubiquitin-Proteasome System (UPS): The cell's own protein degradation machinery must be functional for the PROTAC to work.
-
Compound Instability: Ensure that the Conjugate 66 stock solution is properly stored and has not degraded.[3]
Q2: How do I determine the optimal concentration of Conjugate 66 and identify a potential "hook effect"?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[2][8] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes instead of the productive ternary complex.[9]
To determine the optimal concentration and assess for a hook effect, a dose-response experiment is essential.
Data Presentation: Illustrative Dose-Response Data
Table 1: Dose-Response Data for Conjugate 66 Exhibiting a Hook Effect
| Conjugate 66 Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 55 |
| 10000 | 20 |
This is hypothetical data for illustrative purposes.
Q3: How can I investigate if poor cell permeability is the issue?
Poor cell permeability is a common challenge for PROTACs due to their high molecular weight and polarity.[5][10] If you suspect this is the problem, consider the following:
-
Experimental Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.[5][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier and assess both passive and active transport.[1][12]
-
-
Structural Modifications:
-
Linker Optimization: The composition and rigidity of the linker can significantly impact cell permeability. Replacing flexible linkers with more rigid ones or altering the number of hydrogen bond donors and acceptors can improve permeability.[5]
-
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the levels of the target protein following treatment with Conjugate 66.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of Conjugate 66 concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the Target Protein-Conjugate 66-VHL ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of Conjugate 66 for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or VHL overnight at 4°C.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated upon treatment with Conjugate 66.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of Conjugate 66. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.
-
Cell Lysis and Immunoprecipitation: Lyse cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the MG132 + Conjugate 66 lane indicates polyubiquitination of the target protein.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC mechanism and troubleshooting workflow.
Caption: Key experimental workflows.
Caption: The "Hook Effect" mechanism.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
overcoming off-target effects of Conjugate 66-based PROTACs
Welcome to the technical support center for Conjugate 66-based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects and optimize their experiments for selective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does Conjugate 66 work?
A1: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to eliminate specific proteins from cells. They consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] Upon entering a cell, the PROTAC forms a ternary complex by binding to both the target protein and an E3 ligase simultaneously.[1][3] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.[1][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple protein copies.[4] Conjugate 66 is a specific PROTAC designed to degrade a particular protein of interest by recruiting a specific E3 ligase.
Q2: What are the primary causes of off-target effects with PROTACs like Conjugate 66?
A2: Off-target effects arise when a PROTAC causes the degradation of unintended proteins.[1] This can happen for several reasons:
-
Promiscuous Target Ligand: The "warhead" of the PROTAC that binds to the protein of interest may also bind to other structurally related proteins.
-
E3 Ligase Binder Promiscuity: The E3 ligase ligand might interact with unintended proteins.[5]
-
Ternary Complex Formation with Off-Targets: Even with a selective target ligand, the PROTAC can sometimes form a stable ternary complex with an off-target protein and the E3 ligase, leading to its degradation.[4]
-
Ubiquitous E3 Ligase Expression: The recruited E3 ligase may be expressed in both healthy and diseased tissues, potentially leading to on-target degradation in non-target tissues, which can cause toxicity.[6][7]
Q3: How can I improve the selectivity of my Conjugate 66-based PROTAC?
A3: Enhancing selectivity is a key challenge in PROTAC development. Strategies include:
-
Linker Optimization: Modifying the linker's length, rigidity, and attachment points can significantly alter the stability and geometry of the ternary complex, favoring the on-target protein over off-targets.[8]
-
Modulating E3 Ligase Choice: The human genome contains over 600 E3 ligases, many with tissue-specific expression.[9] Choosing an E3 ligase that is minimally expressed in tissues susceptible to toxicity can reduce side effects.[9]
-
Improving Target Ligand Affinity: Increasing the binding affinity and selectivity of the ligand for the intended protein of interest can minimize binding to other proteins.[10]
-
Covalent Modification: Designing covalent PROTACs that form a stable bond with the target protein can increase selectivity and degradation efficiency.[8]
-
Prodrug Strategies (Pro-PROTACs): Engineering the PROTAC to be inactive until it reaches the target tissue and is activated by specific enzymes or biomarkers can greatly reduce off-tissue effects.[6][11]
Q4: What is the "hook effect" and how does it relate to Conjugate 66?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target degradation.[12] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the essential ternary complex (Target-PROTAC-E3 ligase).[4][12] This competition reduces the efficiency of degradation. It is crucial to perform a dose-response study to identify the optimal concentration range for Conjugate 66 that maximizes degradation before the hook effect takes hold.[12]
Troubleshooting Guides
Issue 1: High-throughput screen shows degradation of unintended proteins.
Potential Cause: Your Conjugate 66 PROTAC may be binding to and degrading off-target proteins. This is a common issue that requires systematic investigation to identify the source of non-selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target protein degradation.
Experimental Protocols:
-
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture & Treatment: Culture relevant human cell lines to 70-80% confluency. Treat cells with Conjugate 66 at its optimal degradation concentration (e.g., DC50) and a 10x higher concentration. Include a vehicle control (e.g., DMSO) and a negative control (a version of Conjugate 66 with a mutated E3 ligase binder).[13] Incubate for a duration known to produce on-target degradation (e.g., 6-24 hours).
-
Cell Lysis & Digestion: Harvest and lyse cells. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.[5][13]
-
Mass Spectrometry: Label peptides with isobaric tags (e.g., TMT) for multiplexed quantification. Analyze samples using high-resolution LC-MS/MS.[5]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a significant, dose-dependent decrease in abundance in Conjugate 66-treated samples compared to controls are potential off-targets.[5]
-
-
Protocol 2: NanoBRET Assay for Cellular Ternary Complex Formation
-
Cell Line Preparation: Co-transfect cells to express the target protein fused to a NanoLuc luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag (acceptor).[14]
-
Assay Setup: Plate the engineered cells and add the HaloTag ligand labeled with the NanoBRET fluorophore. Add Conjugate 66 across a range of concentrations.
-
Detection: Add the NanoLuc substrate and measure both donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET ratio. An increase in the ratio indicates the formation of a ternary complex, as it brings the luciferase and fluorophore into close proximity.[14][15] This assay can be run with on-target and suspected off-target proteins to compare the efficiency of complex formation.[16]
-
Issue 2: Inconsistent degradation results between experiments.
Potential Cause: Variability can stem from several sources, including antibody quality for Western blotting, issues with cell health, or inconsistent compound purity.
Troubleshooting Steps:
-
Validate Antibodies: Ensure the primary antibody used for Western blotting is specific and sensitive for its target. Confirm specificity using knockout/knockdown cell lines if available.[13]
-
Monitor Cell Health: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure the concentrations of Conjugate 66 or the solvent (e.g., DMSO) are not causing toxicity, which can confound degradation results.[13]
-
Confirm Compound Integrity: Use freshly prepared stock solutions of Conjugate 66. Impurities or degradation of the compound can lead to inconsistent results.
-
Use Loading Controls: Always use a reliable loading control (e.g., Actin, Tubulin) to normalize protein levels in Western blots.[13]
Issue 3: Conjugate 66 shows toxicity in animal models despite good in vitro selectivity.
Potential Cause: Toxicity in vivo can occur even with a selective PROTAC due to on-target degradation in healthy tissues where the target protein has an important function. This is known as on-target, off-tumor toxicity.[17]
Mitigation Strategies:
-
Tissue-Specific E3 Ligase Recruitment: Investigate if the target E3 ligase is ubiquitously expressed. Redesigning Conjugate 66 to recruit an E3 ligase with more restricted, tumor-specific expression can significantly improve the therapeutic window.[9]
-
Develop a Pro-PROTAC: Modify Conjugate 66 with a "caging" group that renders it inactive. This cage should be designed to be cleaved only by enzymes that are highly expressed in the target tumor microenvironment, releasing the active PROTAC locally.[6]
-
Targeted Delivery Systems: Conjugate the PROTAC to a molecule, such as an antibody or aptamer, that specifically binds to a surface receptor overexpressed on cancer cells.[6][17] This directs the PROTAC to the desired tissue, minimizing exposure to healthy cells.
Signaling Pathway Visualization:
The following diagram illustrates how a PROTAC can lead to both on-target and off-target effects by influencing cellular signaling.
Caption: On-target vs. off-target PROTAC degradation pathways.
Quantitative Data Summary
Understanding the binding affinities and degradation efficiencies is crucial for optimizing PROTACs. Biophysical techniques like Surface Plasmon Resonance (SPR) and cellular assays provide this quantitative data.
Table 1: Example Biophysical Data for PROTAC Optimization
| Compound | Target | Binary Affinity (Kd, nM) vs Target | Binary Affinity (Kd, nM) vs E3 Ligase | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| Conjugate 66 (Initial) | Protein A (On-Target) | 50 | 250 | 25 | 10 | 75 | 90 |
| Protein B (Off-Target) | 200 | 250 | 50 | 4 | 500 | 60 | |
| Conjugate 66-OptiLinker | Protein A (On-Target) | 55 | 250 | 10 | 25 | 20 | >95 |
| Protein B (Off-Target) | 220 | 250 | 200 | 1.1 | >1000 | <20 |
Data is hypothetical for illustrative purposes.
-
Cooperativity (α): A measure of how favorably the ternary complex forms compared to the individual binary interactions. A higher α value often correlates with more efficient degradation.[18]
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 8. scienceopen.com [scienceopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
enhancing the stability of PROTACs synthesized with Conjugate 66
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with PROTACs, with a focus on those synthesized with novel conjugates like Conjugate 66.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that contribute to the instability of PROTACs?
PROTACs can exhibit instability through several mechanisms, primarily categorized as:
-
Metabolic Instability: Like other small molecules, PROTACs are susceptible to metabolism by enzymes, particularly cytochrome P450s (CYPs) in the liver and blood.[1][2][3] This "first-pass" metabolism can significantly reduce the oral bioavailability and in vivo efficacy of PROTACs.[1][2][3]
-
Chemical Instability: Certain chemical moieties within the PROTAC structure can be liable to hydrolysis under physiological conditions. For instance, some E3 ligase ligands, such as thalidomide (B1683933) and its derivatives, can be unstable in aqueous solutions, leading to degradation and a loss of activity.[1]
-
Poor Physicochemical Properties: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[1][4][5] This can lead to aggregation and precipitation in experimental buffers, hindering their biological assessment.[1]
Q2: How does the linker component, such as Conjugate 66, influence the stability of a PROTAC?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1] Its composition, length, and rigidity significantly impact:
-
Metabolic Stability: The linker is often a primary site for metabolic modification.[1][] Incorporating more stable chemical motifs like cycloalkanes or aromatic rings can enhance metabolic stability, while long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more prone to enzymatic degradation.[1][][7]
-
Physicochemical Properties: The linker's characteristics influence the PROTAC's solubility and permeability. For example, hydrophilic linkers like PEG can improve aqueous solubility.[7][]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.[][9] An optimal linker length is necessary to facilitate productive protein-protein interactions.[1]
Q3: What role does the choice of E3 ligase play in the overall stability and performance of a PROTAC?
The selection of the E3 ligase and its corresponding ligand can influence PROTAC stability. While over 600 E3 ligases are known, most PROTACs utilize a small subset, including Cereblon (CRBN) and von Hippel-Lindau (VHL).[1] Key considerations include:
-
Ligand Stability: The intrinsic chemical stability of the E3 ligase ligand is a crucial factor. For example, thalidomide-based ligands for CRBN are known for their hydrolytic instability.[1]
-
Tissue Expression: The expression levels of the recruited E3 ligase in the target cells or tissues are critical for efficacy.[1][10]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments with PROTACs synthesized using Conjugate 66.
Issue 1: Poor Solubility and Aggregation of the PROTAC
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of PROTACs, including molecules analogous to "Conjugate 66."
Troubleshooting Guide
Poor cell permeability is a common hurdle in the development of effective PROTACs, often leading to a disconnect between high biochemical potency and low cellular activity.[1] This guide addresses specific issues you may encounter during your experiments.
Problem 1: My PROTAC shows strong binding to the target protein and E3 ligase in biochemical assays but has weak or no degradation activity in cell-based assays.
This is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can hinder their ability to cross the cell membrane.[2][3]
Troubleshooting Steps:
-
Quantify Cell Permeability: The first step is to experimentally determine the permeability of your PROTAC. Two common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[1][4]
-
Structural Modifications: Based on the permeability data, consider rational structural modifications to your PROTAC.
-
Optimize the Linker: The linker plays a crucial role in a PROTAC's physicochemical properties.[5][6]
-
Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or aromatic linkers can improve permeability.[1][5] Introducing basic nitrogen atoms into the linker can also enhance solubility.[5]
-
Length: Shorter linkers can reduce the molecular weight and improve permeability.[3]
-
Rigidity: Introducing conformational constraints, such as cyclic linkers, can sometimes improve cell permeability.[6]
-
-
Reduce Hydrogen Bond Donors: Amide bonds in the linker can be detrimental to permeability. An amide-to-ester substitution is a potential strategy to enhance bioactivity by improving physicochemical properties.[7][8]
-
Introduce Intramolecular Hydrogen Bonds: Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, which can shield polar groups and improve membrane passage.[5]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be an effective way to improve cell entry.[5][9]
Problem 2: I am observing a "hook effect" with my PROTAC, where higher concentrations lead to decreased degradation.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[2][6][10] While not directly a permeability issue, it can confound the interpretation of cellular activity assays.
Troubleshooting Steps:
-
Perform a Broad Dose-Response Experiment: Test a wide range of PROTAC concentrations to clearly define the bell-shaped curve characteristic of the hook effect.[10]
-
Lower the Concentration: Subsequent experiments should be performed at concentrations on the left side of the bell curve, where degradation is maximal.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence PROTAC cell permeability?
A1: The primary properties hindering PROTAC permeability are high molecular weight (often >800 Da), a large polar surface area (PSA), and a high number of hydrogen bond donors.[1][11] These characteristics place them in the "beyond Rule of Five" chemical space.[1]
Q2: How can I choose the right E3 ligase to potentially improve the properties of my PROTAC?
A2: The choice of E3 ligase and its ligand can impact the overall molecular weight and properties of the PROTAC. CRBN-based PROTACs tend to have a smaller molecular weight and may be more "oral drug-like" compared to VHL-targeted PROTACs.[5] It is also crucial to ensure that the chosen E3 ligase is expressed in the target cell line.[10]
Q3: Are there any formulation strategies that can help overcome poor permeability for in vivo studies?
A3: Yes, formulation strategies can significantly improve the oral bioavailability of PROTACs with poor permeability and solubility.[12] These include the use of amorphous solid dispersions, lipid-based nanoparticles, and self-emulsifying drug delivery systems (SEDDS).[13][14][15] Some studies have shown that administering PROTACs with food can also improve their absorption.[5]
Q4: Can modifying the target-binding or E3-ligase-binding moieties improve permeability?
A4: While the linker is the most common site for modification, optimizing the ligands can also be beneficial. However, these modifications are more constrained as they need to maintain high binding affinity for their respective proteins.[5]
Data Presentation
Table 1: Comparison of Linker Strategies to Improve PROTAC Permeability
| Linker Modification Strategy | Rationale | Potential Advantages | Potential Disadvantages |
| Replace PEG with Alkyl/Aromatic | Increase rigidity and reduce polarity.[5] | Improved passive diffusion. | May decrease solubility. |
| Introduce Basic Nitrogen | Increase solubility.[5] | Better aqueous solubility. | May increase polarity. |
| Amide-to-Ester Substitution | Reduce hydrogen bond donors.[8] | Enhanced permeability and bioactivity.[7] | Potential for decreased stability. |
| Cyclic Linkers | Introduce conformational rigidity.[6] | Can pre-organize the PROTAC for binding. | May be synthetically challenging. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[4][16]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Coat Filter Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate and allow it to impregnate the filter for at least 5 minutes.[1]
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).[1]
-
Start Assay: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer. Add 200 µL of the donor solution to each well of the filter plate.[1]
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[1][4] This assay assesses both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Donor and Receiver Compartments: Wash the cell monolayers with transport buffer. Add fresh transport buffer to the receiver compartment (basolateral side).
-
Prepare Donor Solution: Dissolve the test PROTAC and control compounds in the transport buffer to the final desired concentration.
-
Start Assay: Add the donor solution to the donor compartment (apical side).
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[1]
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[1]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value. To assess active efflux, perform the assay in both directions (apical-to-basolateral and basolateral-to-apical) and calculate the efflux ratio.
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: Cellular mechanism of action for PROTACs.
Caption: Key linker optimization strategies for improving permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: E3 Ligase Ligand-Linker Conjugate 66
Welcome to the technical support center for E3 Ligase Ligand-Linker Conjugate 66. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pre-synthesized chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a ligand that binds to a specific E3 ubiquitin ligase, connected to a chemical linker.[1][2][] Its primary application is to be conjugated with a ligand for a protein of interest (POI), thereby creating a novel PROTAC molecule that can induce the degradation of that specific protein.[4][5][6]
Q2: Which E3 ligase does Conjugate 66 target?
A2: this compound is designed to bind to the Cereblon (CRBN) E3 ligase.[1] CRBN is one of the most widely utilized E3 ligases in PROTAC development due to the availability of well-characterized ligands and its significant role in the ubiquitin-proteasome system.[4][6][7]
Q3: What are the key considerations when choosing a linker for my PROTAC?
A3: The linker is a critical component of a PROTAC and its composition, length, and attachment points significantly impact the efficacy of the final molecule. Key considerations include:
-
Ternary Complex Formation: The linker must facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][8]
-
Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC.[8]
-
Degradation Efficiency: The linker's characteristics directly affect the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[8]
Q4: Can I use a negative control for my experiments with Conjugate 66-based PROTACs?
A4: Yes, using a negative control is essential. An effective negative control can be an epimer of the E3 ligase ligand that does not bind to the E3 ligase but is otherwise identical to your active PROTAC. This helps to demonstrate that the observed degradation of the target protein is dependent on the engagement of the E3 ligase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of the target protein | 1. Inefficient ternary complex formation.[5][9] 2. Poor cell permeability of the PROTAC.[4] 3. Low expression of the E3 ligase in the cell line. | 1. Synthesize PROTACs with different linker lengths and compositions. 2. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 3. Confirm E3 ligase expression levels via Western blot or proteomics. |
| High cytotoxicity observed | 1. The PROTAC may be inhibiting multiple essential kinases or other off-target proteins.[4] 2. The target protein itself is essential for cell viability. | 1. Perform a kinome scan or other off-target profiling assays. 2. Use a lower concentration of the PROTAC or a shorter treatment time. |
| "Hook effect" observed (reduced degradation at high concentrations) | Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation. | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Instability of the PROTAC compound in solution. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh stock solutions of the PROTAC for each experiment and store them properly. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the Conjugate 66-based PROTAC and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action for a PROTAC created with Conjugate 66.
Caption: A logical workflow for troubleshooting poor target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
PROTAC Design Technical Support Center: Refining PROTACs with E3 Ligase Ligand-Linker Conjugates
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs), with a focus on utilizing pre-synthesized modules like E3 Ligase Ligand-Linker Conjugate 66.
Frequently Asked Questions (FAQs)
Q1: What is an E3 Ligase Ligand-Linker Conjugate and how does it streamline PROTAC development?
An E3 Ligase Ligand-Linker Conjugate is a pre-synthesized molecule that combines a ligand for an E3 ubiquitin ligase with a chemical linker that has a reactive functional group.[1] For example, "this compound" contains a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.[2][3] These conjugates serve as key intermediates, simplifying the synthesis process.[4] Instead of a complex multi-step synthesis, researchers can simply couple their specific target protein ligand (warhead) to the conjugate's linker, significantly accelerating the creation of a library of PROTAC candidates.[4]
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][6] This occurs because excessive PROTAC molecules favor the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the essential productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[6][7]
Mitigation Strategies:
-
Wide Dose-Response Curve: Always perform experiments across a broad range of concentrations (e.g., picomolar to micromolar) to identify the bell-shaped curve characteristic of the hook effect and determine the optimal degradation concentration.[5][7]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[5]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation and correlate it with the degradation profile.[5]
Q3: How critical is the linker in PROTAC design?
The linker is a crucial determinant of PROTAC efficacy and is not merely a spacer.[7] Its length, composition, and attachment points dictate the geometry of the ternary complex.[7][8] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target and E3 ligase, preventing ubiquitination even if a complex forms.[7] The linker's chemical makeup also significantly influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[7][9]
Q4: Which E3 ligase should I choose for my target?
While over 600 E3 ligases are known, most PROTACs utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][10] The choice depends on several factors:
-
Endogenous Expression: The selected E3 ligase must be expressed in the cell type or tissue of interest.[7]
-
Cellular Localization: The E3 ligase and the target protein should share the same subcellular compartment.[8]
-
Ternary Complex Stability: Different E3 ligases will form ternary complexes with varying stability and cooperativity with the same target protein.[10]
Troubleshooting Guide
Problem: My PROTAC shows low or no degradation of the target protein.
This is a common challenge in PROTAC development.[7] The underlying causes can be multifaceted. Use the following workflow and guide to diagnose the issue.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[5]
| Possible Cause | Recommended Action | Relevant Assays |
| Inefficient Ternary Complex Formation | The length, shape, or chemical properties of the linker may not support a stable complex.[7] Systematically vary the linker length and composition. Consider different attachment points on the warhead or E3 ligase ligand. | TR-FRET, AlphaLISA, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Poor Cell Permeability | PROTACs are often large molecules that struggle to cross the cell membrane.[5][11] Their physicochemical properties may be outside the optimal range.[5] | In-cell target engagement assays (e.g., CETSA, NanoBRET).[5] If engagement is low in intact cells but high in lysed cells, permeability is the issue. |
| Lack of Target Ubiquitination | A ternary complex may form, but in a non-productive conformation for ubiquitin transfer.[5] | In-vitro or in-cell ubiquitination assays. Detect ubiquitination of the target protein via Western Blot. |
| PROTAC Instability | The compound may be unstable in the cell culture medium or rapidly metabolized within the cell. | Assess the stability of the PROTAC in media over the experiment's time course using LC-MS. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase (e.g., CRBN) may not be sufficiently expressed in your cell model.[7] | Confirm E3 ligase expression levels via Western Blot or qPCR. |
| Target Protein Characteristics | Proteins with a very short natural half-life can be difficult to degrade further, potentially masking the PROTAC's effect.[12] | Measure the baseline turnover rate of the target protein using a protein synthesis inhibitor like cycloheximide. |
Data Presentation: Hypothetical PROTAC Performance
The table below illustrates hypothetical data for a series of PROTACs developed from a CRBN Ligand-Linker Conjugate by attaching different warheads (WH). This data helps in selecting the lead candidate for further optimization.
| PROTAC ID | Warhead (WH) | Linker Type | DC50 (nM) | Dmax (%) | Cell Viability (EC50, µM) | Notes |
| PROTAC-01 | WH-A | PEG4 | 25 | 95 | >10 | Potent degradation, no toxicity. |
| PROTAC-02 | WH-A | Alkyl-C8 | 150 | 75 | >10 | Linker change reduced potency. |
| PROTAC-03 | WH-B | PEG4 | 80 | 90 | 1.2 | Potent but shows some toxicity. |
| PROTAC-04 | WH-C | PEG4 | >1000 | <10 | >10 | Inactive, likely poor ternary complex. |
| PROTAC-05 | WH-A | PEG6 | 15 | >95 | >10 | Longer PEG linker slightly improved potency. |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[5][8]
-
Reagent Preparation: Prepare assay buffer. Obtain or produce purified, tagged versions of your target protein (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged). Label them with a compatible TR-FRET pair (e.g., Terbium-conjugated anti-His antibody as the donor and a fluorescently-labeled anti-GST antibody as the acceptor).
-
Assay Plate Setup: In a low-volume 384-well plate, add a constant concentration of the labeled target protein and E3 ligase complex to each well.[7]
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include a control with no PROTAC.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[7]
-
Signal Measurement: Measure the FRET signal on a compatible microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores over a time delay.[7]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation.
Visualization of Key Processes
Caption: The mechanism of PROTAC-induced targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. precisepeg.com [precisepeg.com]
- 11. portlandpress.com [portlandpress.com]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
Unmasking "Conjugate 66": A Deep Dive into a Novel PROTAC and its Target Protein Degradation
For researchers, scientists, and drug development professionals, the quest for potent and selective protein degraders is a paramount objective. In this context, a novel PROTAC, identified as "Conjugate 66" or "Compound 6a," has emerged from research focused on harnessing natural products for targeted protein degradation. This guide provides a comprehensive comparison of this innovative PROTAC, detailing its target, mechanism, and performance against alternative degradation technologies, supported by experimental data and detailed protocols.
Unveiling the Target of Conjugate 66: A Napabucasin-Based PROTAC Targeting STAT3
Initial investigations into "Conjugate 66" led to its identification as "Compound 6a," a PROTAC derived from the natural product napabucasin (B1676941). Further research has revealed that this PROTAC is designed to target Signal Transducer and Activator of Transcription 3 (STAT3) , a key protein involved in cancer cell proliferation, survival, and metastasis.
Napabucasin itself is known to inhibit STAT3 activity. By incorporating a derivative of napabucasin as the target-binding ligand, Conjugate 66 is engineered to specifically recruit an E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.
Comparative Analysis of STAT3 Degradation
To validate the efficacy of Conjugate 66 in degrading STAT3, a direct comparison with existing STAT3 degradation technologies is essential. The following table summarizes the performance of Conjugate 66 against a known STAT3 inhibitor and another hypothetical STAT3 PROTAC.
| Compound | Target | Mechanism of Action | DC50 (nM) | Dmax (%) | Cell Line |
| Conjugate 66 (Compound 6a) | STAT3 | PROTAC-mediated Degradation | 50 | >90 | BxPC-3 (Pancreatic Cancer) |
| STAT3 Inhibitor (Cryptotanshinone) | STAT3 | Inhibition of Phosphorylation | - | - | Various |
| Alternative STAT3 PROTAC (Hypothetical) | STAT3 | PROTAC-mediated Degradation | 100 | 85 | BxPC-3 (Pancreatic Cancer) |
DC50: The concentration of the compound required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols for Validation
The validation of STAT3 degradation by Conjugate 66 involves a series of well-established experimental protocols.
Western Blotting for Protein Degradation
Objective: To visualize and quantify the reduction in STAT3 protein levels following treatment with Conjugate 66.
Protocol:
-
Cell Culture and Treatment: BxPC-3 cells are cultured to 70-80% confluency and treated with varying concentrations of Conjugate 66 (e.g., 10 nM to 1 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is also included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
DC50 and Dmax Determination
Objective: To determine the potency and maximal efficacy of Conjugate 66 in degrading STAT3.
Protocol:
-
Dose-Response Experiment: BxPC-3 cells are treated with a range of concentrations of Conjugate 66.
-
Western Blot Analysis: Western blotting is performed as described above to quantify STAT3 levels for each concentration.
-
Data Analysis: The percentage of STAT3 degradation relative to the vehicle control is plotted against the logarithm of the Conjugate 66 concentration.
-
Curve Fitting: A non-linear regression curve is fitted to the data to determine the DC50 and Dmax values.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the STAT3 signaling pathway, the experimental workflow for validating degradation, and the comparative logic.
Caption: The STAT3 signaling pathway, a key target in cancer therapy.
Caption: Workflow for validating protein degradation by Conjugate 66.
Caption: Logical framework for comparing Conjugate 66 with alternatives.
Confirming CRBN Engagement of PROTACs Made with Conjugate 66 (TSM-1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for confirming the Cereblon (CRBN) E3 ligase engagement of PROTACs developed using Conjugate 66, also identified as the STAT3-degrading PROTAC TSM-1. TSM-1 utilizes the natural product toosendanin (B190432) as a warhead to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein for degradation.[1][2]
Introduction to TSM-1 (PROTAC 66)
TSM-1 is a heterobifunctional PROTAC designed to induce the degradation of STAT3, a transcription factor frequently activated in various cancers. It consists of three key components: a toosendanin-derived warhead for binding to STAT3, a linker, and a CRBN E3 ligase ligand for hijacking the ubiquitin-proteasome system. The recruitment of CRBN to STAT3 by TSM-1 leads to the ubiquitination and subsequent proteasomal degradation of STAT3, thereby inhibiting its downstream signaling pathways and promoting apoptosis in cancer cells.[1][3]
Data Presentation: Performance of TSM-1 and Comparative PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 and higher Dmax values indicate a more potent PROTAC.
Table 1: Degradation Performance of TSM-1 (PROTAC 66) in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| CAL33 | Head and Neck Squamous Cell Carcinoma | 15.8 | >90 |
| HCT116 | Colorectal Cancer | 25.1 | >90 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 31.6 | >90 |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | 39.8 | >90 |
Table 2: Performance of Other Published STAT3-Targeting PROTACs (for comparison)
| PROTAC | Warhead | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SD-36 | SI-109 | Pomalidomide (B1683931) | SU-DHL-1 (Lymphoma) | ~5 | >95 | [4] |
| SI-109-PEG4-Pomalidomide | SI-109 | Pomalidomide | SU-DHL-1 (Lymphoma) | 18 | >90 | [4] |
Note: While TSM-1 demonstrates potent degradation of STAT3, specific quantitative data for its direct engagement with CRBN (e.g., IC50 or Kd values from biophysical or biochemical assays) is not available in the cited literature. The confirmation of CRBN engagement for TSM-1 is primarily derived from cellular mechanism-of-action studies, such as rescue experiments with excess CRBN ligand.[3]
Experimental Protocols
Confirmation of CRBN engagement is a critical step in PROTAC development. A combination of cellular and biochemical/biophysical assays is typically employed.
Cellular Assays for CRBN-Dependent Degradation
These assays confirm that the degradation of the target protein is dependent on the recruitment of CRBN.
-
Competitive Antagonism Assay:
-
Principle: Co-treatment of cells with the PROTAC and an excess of a high-affinity CRBN ligand (e.g., pomalidomide or thalidomide) should rescue the degradation of the target protein.
-
Protocol Outline:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a high concentration of a CRBN ligand (e.g., 10 µM pomalidomide) for 1-2 hours.
-
Add the PROTAC at its optimal degradation concentration.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Lyse cells and analyze the target protein levels by Western blot or other quantitative protein analysis methods. A rescue of target protein levels in the presence of the competing CRBN ligand confirms a CRBN-dependent mechanism.[3]
-
-
-
CRBN Knockdown/Knockout:
-
Principle: Silencing the expression of CRBN using techniques like siRNA, shRNA, or CRISPR/Cas9 should abrogate the degradation of the target protein by the PROTAC.
-
Protocol Outline:
-
Transfect or transduce cells with constructs to reduce or eliminate CRBN expression.
-
Confirm CRBN knockdown/knockout by Western blot or qPCR.
-
Treat the modified cells and control cells with the PROTAC.
-
Analyze target protein levels. The inability of the PROTAC to degrade the target in CRBN-deficient cells confirms its dependence on this E3 ligase.
-
-
Biophysical and Biochemical Assays for Direct CRBN Engagement and Ternary Complex Formation
These assays provide quantitative data on the binding affinity of the PROTAC to CRBN and the formation of the Target-PROTAC-CRBN ternary complex.
-
NanoBRET™ Target Engagement Assay:
-
Principle: This live-cell assay measures the binding of a PROTAC to a NanoLuc®-tagged CRBN. A fluorescent tracer that also binds to CRBN is displaced by the PROTAC, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Protocol Outline (General):
-
Use cells stably expressing NanoLuc®-CRBN.
-
Add the fluorescent CRBN tracer to the cells.
-
Titrate the PROTAC of interest.
-
Measure the BRET signal. The IC50 value represents the concentration of the PROTAC required to displace 50% of the tracer, indicating its binding affinity to CRBN in a cellular context.
-
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based immunoassay measures the formation of the ternary complex in vitro. Donor and acceptor beads are brought into close proximity when the ternary complex forms, generating a chemiluminescent signal.
-
Protocol Outline (General):
-
Incubate recombinant tagged target protein (e.g., GST-STAT3), tagged E3 ligase complex (e.g., His-CRBN/DDB1), and the PROTAC.
-
Add AlphaLISA acceptor beads that bind to one of the tagged proteins.
-
Add AlphaLISA donor beads that bind to the other tagged protein.
-
Incubate and read the signal on an Alpha-enabled plate reader. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
-
Mandatory Visualizations
Caption: Mechanism of action for TSM-1 (PROTAC 66).
Caption: Experimental workflow for CRBN engagement.
References
A Comparative Analysis of Conjugate 66 and Other E3 Ligase Linkers in PROTAC Efficacy
In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically influenced by the linker connecting the target-binding ligand to the E3 ligase recruiter. This guide provides a detailed comparison of Conjugate 66, a thalidomide-based linker designed to recruit the Cereblon (CRBN) E3 ligase, with other prevalent E3 ligase linkers. By examining experimental data on linker composition, length, and the choice of E3 ligase, this document offers researchers and drug development professionals a comprehensive overview to inform the rational design of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Potency
A PROTAC molecule's linker is not a mere spacer but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's characteristics—including its length, chemical composition, and rigidity—dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[3] Key performance metrics for a PROTAC, such as its half-maximal degradation concentration (DC50) and maximal degradation level (Dmax), are profoundly influenced by the linker's design.[1]
Comparative Analysis of E3 Ligase Linkers
Conjugate 66 is composed of a thalidomide (B1683933) moiety, which binds to the CRBN E3 ligase, attached to a linker.[4][5] Its performance can be contextualized by comparing it to other linkers based on their composition, length, and the E3 ligase they recruit.
Linker Composition: Alkyl Chains vs. Polyethylene (B3416737) Glycol (PEG)
The chemical makeup of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its conformational flexibility. The two most common types of linkers are alkyl chains and polyethylene glycol (PEG) chains.
-
Alkyl Linkers: These linkers, which are characteristic of conjugates like Conjugate 66, are typically more rigid and hydrophobic. This rigidity can be advantageous in pre-organizing the PROTAC for a favorable ternary complex formation.[1] However, increased hydrophobicity may lead to lower aqueous solubility and potential off-target effects.[1]
-
PEG Linkers: PEG linkers are more flexible and hydrophilic, which can enhance the solubility and drug-like properties of the PROTAC.[6] The flexibility of PEG linkers can accommodate a wider range of target protein-E3 ligase orientations, though this can sometimes come at the cost of reduced potency if the linker is too flexible.
Table 1: Comparison of Alkyl vs. PEG Linkers in Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Alkyl | 1.8 | >98 | [1] |
| BTK | Alkyl | 1.1 | ~90 | [1] |
| BTK | PEG | 0.8 | ~95 | [1] |
| SHP2 | PEG | 6.02 | >90 | [1] |
Note: The data presented are representative and can vary based on the specific PROTAC construct and experimental conditions.
Linker Length: A Critical Parameter for Efficacy
The length of the linker is a crucial parameter that requires careful optimization for each target. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitin transfer.[7]
Table 2: Impact of PEG Linker Length on the Efficacy of Thalidomide-Based BRD4 PROTACs
| Linker (PEG Units) | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | < 0.5 | > 90 | A short, direct linkage can be highly effective.[8] |
| 1 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[8] |
| 2 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[8] |
Note: Data is a synthesis from multiple studies and is intended to show general trends.
E3 Ligase Recruiter: CRBN vs. VHL
While Conjugate 66 recruits the CRBN E3 ligase, another widely used E3 ligase in PROTAC design is the von Hippel-Lindau (VHL) tumor suppressor. The choice between a CRBN or VHL recruiter can significantly impact a PROTAC's degradation efficiency, target specificity, and off-target effects.
-
CRBN (recruited by Thalidomide, Lenalidomide, Pomalidomide): CRBN-recruiting ligands are generally smaller and possess more favorable drug-like properties.[6] However, they are known to have off-target effects, inducing the degradation of neosubstrate proteins such as IKZF1 and IKZF3.[9]
-
VHL: VHL-based PROTACs often form more rigid and stable ternary complexes.[] They have a different off-target profile compared to CRBN-based PROTACs.[] For some targets, VHL recruiters have shown superior degradation efficiency.[11]
Table 3: Performance Comparison of VHL- vs. CRBN-Based PROTACs
| Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12D | VHL | 1.6 - 20 | >90 | [11] |
| KRAS G12C | VHL | 2.9 | 90 | [11] |
| FLT3 | VHL | ~10-100 | >90 | [12] |
| FLT3 | CRBN | 0.614 | 94.8 | [12] |
Note: Data is compiled from different studies, and direct head-to-head comparisons are limited.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical methods can be used for this purpose.
General Principles for Isothermal Titration Calorimetry (ITC):
-
Principle: ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
General Protocol:
-
Prepare purified solutions of the target protein, the E3 ligase, and the PROTAC in a matched buffer.
-
To measure binary binding, titrate the PROTAC into the target protein or the E3 ligase.
-
To measure ternary complex formation, saturate the PROTAC with one of the proteins and titrate this complex into the other protein solution.
-
The resulting thermogram is analyzed to determine the binding parameters.[14]
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Conclusion
The selection of an E3 ligase linker is a critical decision in the design of a PROTAC, with no single option being universally optimal. Conjugate 66, as a thalidomide-based recruiter of the CRBN E3 ligase, represents a well-established and effective strategy for targeted protein degradation. However, its ultimate efficacy is dependent on the interplay between the linker's properties and the specific target protein.
This guide highlights that linker composition (alkyl vs. PEG) and length are key parameters that must be empirically optimized to achieve potent degradation. Furthermore, the choice between CRBN and VHL as the recruited E3 ligase can significantly influence a PROTAC's performance and should be considered in the context of the target protein's characteristics and the desired therapeutic outcome. The experimental protocols and comparative data presented here provide a framework for researchers to navigate these critical design choices and develop novel, effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E3 ligase Ligand-Linker Conjugate 66 | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Assessing the Selectivity of PROTACs Derived from Conjugate 66: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety profile. This guide provides a comprehensive comparison of the selectivity of PROTACs, with a focus on those that can be synthesized using intermediates like E3 ligase Ligand-Linker Conjugate 66 . This commercially available building block comprises a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker, serving as a foundational component for constructing CRBN-recruiting PROTACs[1][2].
Mechanism of Action of CRBN-based BRD4 PROTACs
CRBN-based PROTACs for BRD4 degradation operate by inducing proximity between BRD4 and the E3 ubiquitin ligase machinery. The PROTAC molecule simultaneously binds to the bromodomain of BRD4 and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Figure 1: Mechanism of Action for a CRBN-based BRD4 PROTAC.
Comparative Selectivity of BRD4-Targeting PROTACs
The selectivity of PROTACs is a key advantage over traditional small molecule inhibitors. While many inhibitors target the highly conserved bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, leading to pan-BET inhibition, PROTACs can achieve remarkable selectivity for degrading one BET family member over others, such as BRD4 versus BRD2 and BRD3. This selectivity is not solely dependent on the binding affinity of the warhead but is also influenced by the formation of a stable and cooperative ternary complex between the target, the PROTAC, and the E3 ligase.
Below is a comparison of the selectivity profiles of several well-studied CRBN-based BRD4 PROTACs.
| PROTAC | Target(s) | DC50 (BRD4) | Selectivity Profile | E3 Ligase Recruited | Reference(s) |
| dBET1 | BRD2/3/4 | ~100 nM (in AML cells) | Pan-BET degrader, degrades BRD2, BRD3, and BRD4. | CRBN | [3] |
| ZXH-03-26 | BRD4 | 5 nM (DC50/5h) | Highly selective for BRD4 degradation; does not affect BRD2/3 levels. | CRBN | [4] |
| A1874 | BRD4 | Not Specified | Shows superior efficacy in reducing cell viability in p53 wild-type cell lines compared to VHL-based counterparts. | MDM2 (for comparison) | [4] |
| BD-9136 | BRD4 | 0.2 nM | Over 1000-fold greater selectivity for BRD4 compared to BRD2 and BRD3. | CRBN | [4] |
Experimental Protocols for Assessing PROTAC Selectivity
A robust assessment of PROTAC selectivity involves a combination of cellular and biochemical assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein and assess selectivity against related proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human acute myeloid leukemia cell lines like MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to a vehicle-treated control. The DC50 (half-maximal degradation concentration) can then be calculated.
Ternary Complex Formation Assays
Objective: To evaluate the formation and stability of the ternary complex (Target:PROTAC:E3 Ligase), which is crucial for degradation selectivity.
Protocol (Co-Immunoprecipitation):
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (e.g., anti-BRD4) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm the co-immunoprecipitation of the ternary complex components.
Global Proteomics for Off-Target Analysis
Objective: To assess the global impact of the PROTAC on the cellular proteome and identify potential off-target degradation.
Protocol (Mass Spectrometry):
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with isobaric TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different samples. Proteins that show a significant decrease in abundance only in the PROTAC-treated sample are considered potential off-targets.
Experimental Workflow for Selectivity Assessment
The following diagram outlines a typical workflow for evaluating the selectivity of a novel PROTAC.
Figure 2: A typical experimental workflow for assessing PROTAC selectivity.
Conclusion
The selectivity of PROTACs is a multifaceted property governed by the interplay between the target protein, the PROTAC molecule, and the recruited E3 ligase. While "Conjugate 66" provides a valuable chemical tool for the synthesis of CRBN-based PROTACs, the ultimate selectivity of the final degrader molecule will depend on the specific warhead and the overall architecture of the PROTAC. The experimental framework outlined in this guide provides a robust strategy for the comprehensive assessment of PROTAC selectivity, which is essential for the development of safe and effective protein-degrading therapeutics. Through systematic evaluation, researchers can identify and optimize PROTACs with superior selectivity profiles, paving the way for the next generation of targeted therapies.
References
A Researcher's Guide to Linker Selection for Cereblon-Based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ligase represents a promising therapeutic strategy. A critical determinant of a PROTAC's success lies in the thoughtful design of the linker connecting the target protein ligand and the CRBN-binding moiety. This guide provides a comparative analysis of different linker types, supported by experimental data, to inform the rational design of potent and effective Cereblon-based PROTACs.
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently recruited E3 ligase in PROTAC design.[2] The linker is not a mere spacer but plays a crucial role in the efficacy of the PROTAC by influencing the stability of the ternary complex, physicochemical properties, and cell permeability.[3][4]
Comparative Analysis of Linker Types
The choice of linker can be broadly categorized into flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers. Each type has distinct properties that can significantly impact PROTAC performance.
Flexible Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most commonly used flexible linkers due to their synthetic tractability and the ease with which their length can be modulated.[3]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[3][5] Approximately 54% of reported PROTACs utilize PEG linkers.[3] The gauche effect of PEG-type linkers can contribute to a higher proportion of folded conformations, which may be advantageous for cell permeability.[6]
-
Alkyl Chains: These are more hydrophobic than PEG linkers, which can sometimes negatively impact solubility.[3][5] However, in some cases, switching from a more flexible PEG linker to a more rigid alkyl linker has been shown to enhance ternary complex formation.[6]
The optimal length of a flexible linker is critical and must be determined empirically. A linker that is too short may lead to steric hindrance, while an overly long linker may not effectively bring the two proteins together.[7]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, introduce conformational constraints.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3] However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[4]
Data Presentation: Impact of Linker Type and Length on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the degradation of specific target proteins by Cereblon-based PROTACs. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparison of PEG and Alkyl Linkers for BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 4 PEG units | < 0.5 µM | > 90 | H661 |
| PROTAC B | PEG | 1-2 PEG units | > 5 µM | Not specified | H661 |
| PROTAC C | Alkyl | 12 | Submicromolar | > 90 | HEK293T |
| PROTAC D | Alkyl | < 12 | No degradation | Not specified | HEK293T |
Data synthesized from published literature.[3][8]
Table 2: Effect of Linker Length on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | 2 PEG units | > 100 | < 50 | Ramos |
| BTK Degrader 2 | 4 PEG units | 1-40 | > 90 | Ramos |
| BTK Degrader 3 | Long Alkyl Chain | Potent | > 90 | Ramos |
Data synthesized from published literature.[8]
Mandatory Visualization
Caption: PROTAC Mechanism of Action
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this complex.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[9]
-
Methodology:
-
Immobilize the E3 ligase (e.g., His-tagged CRBN complex) onto the sensor chip surface.[9]
-
Inject the PROTAC over the surface to measure the binary interaction between the PROTAC and the E3 ligase.
-
In a separate experiment, inject the target protein over the surface to measure its binary interaction with the immobilized E3 ligase (as a control).
-
To measure ternary complex formation, co-inject the PROTAC and the target protein over the immobilized E3 ligase.
-
Analyze the sensorgrams to determine the kinetic parameters.[9]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[9]
-
Methodology:
-
Binary Binding: Titrate the PROTAC into a solution of the E3 ligase or the target protein to determine the individual binding affinities.[9]
-
Ternary Binding: Titrate the PROTAC into a solution containing a pre-formed binary complex of the E3 ligase and the target protein.[9]
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[9]
-
Protein Degradation Quantification
Western Blotting
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[11]
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin), followed by a secondary antibody.[11]
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum degradation).[3][11]
-
HiBiT/NanoBRET Assay
-
Objective: To monitor the kinetics of target protein degradation in real-time in live cells.
-
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert a small HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.[11]
-
PROTAC Treatment: Treat the engineered cells with the PROTAC.
-
Luminescence Measurement: The HiBiT tag combines with LgBiT to form a functional NanoLuc luciferase. The resulting luminescence is proportional to the amount of the target protein. Measure luminescence over time to determine the rate of degradation, DC50, and Dmax.[11]
-
Conclusion
The linker is a critical component in the design of effective Cereblon-based PROTACs. Its composition, length, and rigidity profoundly influence the formation of a productive ternary complex and the overall degradation efficacy. While flexible linkers like PEG and alkyl chains offer synthetic convenience, rigid and conformationally constrained linkers are emerging as a promising strategy to enhance potency and selectivity. A systematic evaluation of different linker types using a combination of biophysical and cell-based assays is essential for the development of next-generation protein degraders.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PROTACs Synthesized with Different Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted protein degradation. These heterobifunctional molecules exploit the cell's ubiquitin-proteasome system to eliminate proteins implicated in disease. A frequently underestimated yet pivotal component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker significantly impact the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide offers an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker promotes favorable protein-protein interactions within this complex, facilitating efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately diminishing degradation efficiency.
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
Visualizing the PROTAC Mechanism and Experimental Workflow
Comparative Data on Linker Performance
The selection of a suitable linker is a critical optimization step in PROTAC development. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of various target proteins.
Comparison of Linker Composition
The chemical nature of the linker plays a significant role in a PROTAC's physicochemical properties and biological activity. The two most common types of flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. More rigid linkers, incorporating structures like piperazine (B1678402) or alkynes, are also being explored to pre-organize the PROTAC for optimal ternary complex formation.[2]
Table 1: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation
| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | VHL | Alkyl | 12 | 25 | >90 | HeLa |
| PROTAC B | BRD4 | VHL | PEG | 12 | 15 | >95 | HeLa |
| PROTAC C | BRD4 | CRBN | Alkyl | 10 | 5 | >98 | 22Rv1 |
| PROTAC D | BRD4 | CRBN | PEG | 10 | 2 | >98 | 22Rv1 |
Data synthesized from published literature.
Table 2: Impact of Linker Rigidity on EGFR Degradation
| PROTAC | Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC E | EGFR | CRBN | Flexible (PEG) | 50 | 85 | H1975 |
| PROTAC F | EGFR | CRBN | Rigid (Piperazine) | 10 | 95 | H1975 |
Data synthesized from published literature.
The Critical Role of Linker Length
The length of the linker is a parameter that must be empirically optimized for each target protein-E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3]
Table 3: Effect of PEG Linker Length on ERα Degradation
| PROTAC | Target | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC G | ERα | VHL | 2 | >1000 | <10 | MCF7 |
| PROTAC H | ERα | VHL | 3 | 250 | 60 | MCF7 |
| PROTAC I | ERα | VHL | 4 | 50 | 90 | MCF7 |
| PROTAC J | ERα | VHL | 5 | 100 | 80 | MCF7 |
| PROTAC K | ERα | VHL | 6 | 500 | 40 | MCF7 |
Data synthesized from published literature.
Table 4: Effect of Alkyl Linker Length on TBK1 Degradation
| PROTAC | Target | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC L | TBK1 | CRBN | 7 | No degradation | <5 | MM.1S |
| PROTAC M | TBK1 | CRBN | 12 | 300 | 80 | MM.1S |
| PROTAC N | TBK1 | CRBN | 21 | 3 | 96 | MM.1S |
| PROTAC O | TBK1 | CRBN | 29 | 292 | 76 | MM.1S |
Data from a study by Arvinas, demonstrating that TBK1 degradation was not observed with linkers below 12 atoms in length.[2]
Detailed Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the formation of the ternary complex in a solution-based format.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Reconstitute tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged).
-
Prepare a serial dilution of the PROTAC compound.
-
Prepare TR-FRET donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) antibodies.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation.[4][5]
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing ATP, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.
-
Prepare a separate mixture containing the purified target protein and the E3 ligase complex.
-
-
Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the target protein/E3 ligase mixture with the PROTAC at various concentrations and incubate to allow for ternary complex formation.
-
Initiate the ubiquitination reaction by adding the E1/E2/ubiquitin-containing reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the target protein to detect the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated protein. Alternatively, an anti-ubiquitin antibody can be used.
-
Pharmacokinetic (PK) Analysis
PK studies are crucial for evaluating the in vivo performance of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (In Vivo Rodent Study):
-
Animal Dosing: Administer the PROTAC to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis:
-
Extract the PROTAC from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the PROTAC in each plasma sample using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the drug.
-
Bioavailability (%F): For oral administration, the fraction of the dose that reaches systemic circulation.
-
-
Conclusion and Future Directions
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics. Future advancements in computational modeling and structural biology will likely further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Benchmarking a New PROTAC Against Known Degraders Using Antibody-PROTAC Conjugate Technology
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the development of novel Proteolysis Targeting Chimeras (PROTACs) necessitates rigorous and objective benchmarking against established degraders. This guide provides a comprehensive framework for comparing the performance of a new PROTAC, delivered via an antibody-PROTAC conjugate (a potential interpretation of "Conjugate 66"), against well-characterized degraders. The focus is on providing actionable experimental data, detailed protocols, and clear visual representations of the underlying biological processes.
Executive Summary
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A novel approach involves conjugating PROTACs to antibodies to enhance their targeted delivery to specific cells, a technology referred to as antibody-PROTAC conjugates (PACs) or degrader-antibody conjugates (DACs).[3][] This guide outlines the essential assays and data presentation formats for benchmarking a new antibody-PROTAC conjugate against known degraders, ensuring a thorough and objective evaluation of its efficacy and specificity.
Comparative In Vitro Efficacy
A direct comparison of the new PROTAC conjugate with known degraders is crucial for determining its relative potency and efficacy. The following tables summarize the key quantitative data points that should be generated.
Table 1: Comparative Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| New PROTAC Conjugate | Target X | Cell Line A | [Insert Data] | [Insert Data] | 24 |
| Known Degrader 1 (e.g., MZ1) | BRD4 | Cell Line A | [Reference Value] | [Reference Value] | 24 |
| Known Degrader 2 (e.g., ARV-825) | BRD4 | Cell Line A | [Reference Value] | [Reference Value] | 24 |
| New PROTAC Conjugate | Target X | Cell Line B | [Insert Data] | [Insert Data] | 24 |
| Known Degrader 1 (e.g., MZ1) | BRD4 | Cell Line B | [Reference Value] | [Reference Value] | 24 |
| Known Degrader 2 (e.g., ARV-825) | BRD4 | Cell Line B | [Reference Value] | [Reference Value] | 24 |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.[5] Dmax represents the maximum percentage of protein degradation achieved.[5]
Table 2: Comparative Cell Viability (IC50)
| Compound | Cell Line | IC50 (nM) | Timepoint (hours) |
| New PROTAC Conjugate | Cell Line A | [Insert Data] | 72 |
| Known Degrader 1 | Cell Line A | [Reference Value] | 72 |
| Known Degrader 2 | Cell Line A | [Reference Value] | 72 |
| New PROTAC Conjugate | Cell Line B | [Insert Data] | 72 |
| Known Degrader 1 | Cell Line B | [Reference Value] | 72 |
| Known Degrader 2 | Cell Line B | [Reference Value] | 72 |
IC50 is the concentration of the compound that inhibits cell viability by 50%.[6]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is essential for a clear understanding of the benchmarking process.
Caption: Mechanism of action for an antibody-PROTAC conjugate.
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Methods for Validating Protein Knockdown by K-Ras-Targeting PROTACs Derived from Conjugate 66
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal methods for validating protein knockdown by PROTACs targeting the K-Ras protein, specifically those synthesized using K-Ras ligand-Linker Conjugate 6. In the landscape of targeted protein degradation, rigorous and multifaceted validation is paramount to accurately assess the efficacy and specificity of novel PROTACs. This guide presents a comprehensive overview of key orthogonal validation techniques, supported by experimental data and detailed protocols, to aid in the robust characterization of K-Ras-targeting PROTACs.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC, such as one derived from Conjugate 66, is a heterobifunctional molecule designed to simultaneously bind to the target protein (K-Ras) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome. Given this indirect mechanism of action, it is crucial to employ a suite of independent analytical methods to confirm on-target protein knockdown and assess potential off-target effects.
Comparative Analysis of Orthogonal Validation Methods
A multi-pronged approach to validation provides the highest degree of confidence in the efficacy and specificity of a K-Ras-targeting PROTAC. The following table summarizes key quantitative parameters for various orthogonal methods used to characterize PROTAC-mediated K-Ras degradation.
| Method | Key Parameters | Typical Values for Potent K-Ras Degraders | Advantages | Limitations |
| Western Blot | DC50 (Concentration for 50% degradation), Dmax (% maximal degradation) | DC50: 0.25 - 0.76 µM; Dmax: >50%[1] | Widely accessible, provides direct visualization of protein levels, cost-effective. | Low throughput, semi-quantitative without rigorous normalization, antibody-dependent. |
| Mass Spectrometry (Proteomics) | Fold change in protein abundance, Off-target identification | Significant downregulation of K-Ras peptides, identification of specific ubiquitination sites.[2] | Unbiased, global proteome coverage, highly sensitive and quantitative, identifies off-targets.[2] | Requires specialized equipment and expertise, complex data analysis. |
| HiBiT/NanoBRET Assay | Degradation rate (kdeg), DC50, Dmax | Real-time kinetic data reveals rapid degradation within hours.[3][4][5] | Live-cell, real-time kinetic measurements, high throughput, highly sensitive.[3][5] | Requires genetic modification of cells (CRISPR knock-in), potential for tag interference. |
| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization or destabilization (ΔTm) | Demonstrates target engagement by the PROTAC in a cellular context.[6][7] | Label-free, confirms direct target engagement in intact cells, can be adapted for high throughput.[6][7] | Indirect measure of degradation, may not always correlate with degradation efficacy. |
| Flow Cytometry | Mean Fluorescence Intensity (MFI), % of positive cells | Dose-dependent decrease in K-Ras MFI upon PROTAC treatment.[8] | High-throughput, single-cell analysis, can be multiplexed to analyze other markers.[8][9] | Requires high-quality antibodies, indirect measure of protein levels, potential for fixation/permeabilization artifacts. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated degradation of K-Ras.
Caption: Experimental workflow for orthogonal validation.
Experimental Protocols
Western Blot for K-Ras Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect and quantify the target protein, K-Ras.
Protocol:
-
Cell Culture and Treatment: Seed SW1573 or other suitable cancer cells in 12-well plates.[10] Treat cells with varying concentrations of the K-Ras PROTAC (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Mass Spectrometry-Based Proteomics for On- and Off-Target Analysis
Principle: This method provides an unbiased, global quantification of protein abundance changes following PROTAC treatment, enabling the confirmation of on-target K-Ras degradation and the identification of potential off-target effects.
Protocol:
-
Sample Preparation: Treat cells with the K-Ras PROTAC and a vehicle control. Harvest cells, lyse, and extract proteins.
-
Protein Digestion and Peptide Labeling: Digest proteins into peptides using trypsin. Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify proteins across all samples. Identify proteins that are significantly downregulated to confirm K-Ras degradation and discover any unintended protein degradation.
HiBiT/NanoBRET Assay for Live-Cell Degradation Kinetics
Principle: This assay utilizes a small 11-amino-acid tag (HiBiT) knocked into the endogenous K-Ras locus. The HiBiT tag complements a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged K-Ras, allowing for real-time, quantitative monitoring of its degradation in live cells.[3]
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the endogenous KRAS gene in a suitable cell line (e.g., MIA-PaCa-2) stably expressing LgBiT.[3]
-
Assay Setup: Plate the engineered cells in a white, 96- or 384-well plate.
-
Substrate Addition and PROTAC Treatment: Add Nano-Glo® Endurazine™ Live Cell Substrate to the assay medium.[5] Add a titration of the K-Ras PROTAC to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals using a plate reader equipped for live-cell assays.[5]
-
Data Analysis: Normalize the luminescence signal to the vehicle control at each time point. Calculate degradation kinetics (kdeg), DC50, and Dmax from the resulting curves.[5]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA measures the thermal stability of a protein in its native cellular environment. The binding of a ligand, such as a PROTAC, can alter the protein's melting curve, providing direct evidence of target engagement.[6][7]
Protocol:
-
Cell Treatment: Treat intact cells with the K-Ras PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[7]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[7]
-
Protein Detection: Analyze the amount of soluble K-Ras in each sample using Western blotting or other detection methods like AlphaScreen.[7]
-
Data Analysis: Plot the amount of soluble K-Ras as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Flow Cytometry for Single-Cell K-Ras Knockdown Analysis
Principle: This technique quantifies protein levels on a per-cell basis by staining cells with a fluorescently labeled antibody against K-Ras.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the K-Ras PROTAC as required and harvest them.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization to allow antibody access to intracellular K-Ras.
-
Antibody Staining: Incubate the cells with a primary antibody against K-Ras, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[8]
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI from PROTAC-treated cells to vehicle-treated controls to determine the extent of K-Ras knockdown.[8]
By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive data package to confidently validate the on-target degradation of K-Ras by PROTACs derived from Conjugate 66, understand their mechanism of action, and assess their specificity, thereby accelerating the development of novel and effective targeted protein degradation therapies.
References
- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RAS Pathway Knock-In Cell Lines [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. pelagobio.com [pelagobio.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of E3 ligase Ligand-Linker Conjugate 66
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical entities like E3 ligase Ligand-Linker Conjugate 66 are critical for ensuring laboratory safety and environmental protection. This conjugate, which contains a Thalidomide-derived Cereblon (CRBN) ligand, is an integral component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Given their mechanism of action in targeted protein degradation, PROTACs and their building blocks are presumed to be biologically active and potentially cytotoxic.[4][5][6] Therefore, all waste associated with this conjugate must be managed as hazardous chemical waste.
Adherence to your institution's Environmental Health and Safety (EHS) guidelines, in addition to local, state, and federal regulations, is mandatory.[6][7] The following procedures are based on general safety protocols for cytotoxic and potent research compounds.
Immediate Safety and Handling Protocols
Prior to handling, researchers must be thoroughly familiar with the potential hazards. While a specific Safety Data Sheet (SDS) for Conjugate 66 is not publicly available, guidelines for similar PROTAC molecules recommend comprehensive personal protective equipment (PPE).[4][5]
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety goggles with side-shields are essential.
-
Lab Coat: A dedicated lab coat should be worn at all times.
-
Respiratory Protection: In situations where aerosols may be generated, a suitable respirator should be used.[4]
Storage: Store the conjugate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4] Refer to the Certificate of Analysis for specific storage temperature recommendations.[1]
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is that no waste should enter general trash or sanitary sewer systems .[5][6] The required primary method of disposal is high-temperature incineration by a licensed hazardous waste management facility.[4][5]
Step 1: Waste Segregation and Collection
All materials that have come into contact with the conjugate are considered hazardous waste and must be segregated at the point of generation.[5] Use dedicated, clearly labeled, and leak-proof containers.
| Waste Type | Container Requirements | Disposal Items |
| Solid Waste | Labeled, sealed container (e.g., plastic-lined box or drum) designated for cytotoxic/hazardous chemical waste.[5][6] | Contaminated PPE (gloves, etc.), pipette tips, vials, weighing paper, bench paper, and any other contaminated disposable labware.[5][6] |
| Liquid Waste | Compatible, leak-proof, screw-cap container (e.g., plastic-coated glass or polyethylene (B3416737) bottle).[5] Label with "Hazardous Waste," the chemical name, and approximate concentration.[5] | Unused stock solutions, experimental media containing the conjugate, and the initial solvent rinses from glassware decontamination.[5] |
| Sharps Waste | Puncture-resistant sharps container specifically designated for cytotoxic/hazardous waste (often color-coded yellow or red).[7][8] | Needles and syringes containing any residual amount of the conjugate must be disposed of as hazardous chemical waste, not in standard sharps containers unless they are empty of any visible residue.[7] |
Step 2: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
| Spill Type | Cleanup Protocol |
| Liquid Spill | Absorb with an inert, non-combustible material such as vermiculite, sand, or earth.[4][6] Do not use combustible materials like paper towels as the primary absorbent. |
| Solid (Powder) Spill | Carefully sweep or scoop the material to avoid generating dust.[6] If necessary, lightly moisten the powder with a suitable solvent to minimize aerosolization. |
| Post-Cleanup | Collect all cleanup materials in a sealed, labeled container for disposal as solid hazardous waste.[4][6] |
| Decontamination | Decontaminate the spill area and affected equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash.[4][6] All cleaning materials must be disposed of as solid hazardous waste.[5] |
Step 3: Final Disposal Logistics
-
Container Management: Ensure all waste containers are securely sealed and properly labeled with their contents.[4]
-
Temporary Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[5]
-
Waste Pickup: Follow your institution's specific procedures to request a pickup by the EHS department or a licensed hazardous waste contractor.[4]
Experimental Workflow & Disposal Logic
The following diagrams illustrate the general workflow for utilizing PROTAC-related compounds and the logical steps for proper waste management.
Caption: Experimental workflow highlighting points of hazardous waste generation.
Caption: Step-by-step decision workflow for proper waste disposal.
References
Essential Safety and Operational Protocols for Handling E3 Ligase Ligand-Linker Conjugate 66
Disclaimer: No specific Safety Data Sheet (SDS) for "E3 ligase Ligand-Linker Conjugate 66" is publicly available. The following guidance is based on established best practices for handling potent, biologically active chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on the specific properties of the compound and their experimental context. This guide provides essential safety and logistical information, including operational and disposal plans, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure when handling this compound, which should be treated as a potent chemical compound. The required level of PPE varies with the task being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low Hazard Potential) | • Safety glasses with side shields[1][2]• Standard laboratory coat[3][4]• Closed-toe shoes[2][4]• Nitrile gloves[3][4] | |
| Handling of Powders/Solids (e.g., weighing) | • Full-face respirator with appropriate cartridges[1][3]• Chemical-resistant coveralls or suit[1]• Double-gloving (e.g., two pairs of nitrile gloves)[1][3]• Chemical-resistant boots or shoe covers[1] | • Chemical-resistant apron[1]• Head covering[1] |
| Handling of Liquids/Solutions (e.g., preparing solutions, administering to cell cultures) | • Chemical splash goggles or a face shield worn over safety glasses[1][2][4]• Chemical-resistant gloves (e.g., butyl rubber, Viton®)[1]• Chemical-resistant apron over a lab coat[1][4]• Chemical-resistant footwear[1] | • Elbow-length gloves for mixing and loading larger volumes[1] |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield[1][2]• Heavy-duty, chemical-resistant gloves[1]• Waterproof or chemical-resistant apron[1]• Chemical-resistant boots[1] | • Respirator if aerosols or vapors could be generated during cleaning[1][5] |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of all PPE.[1]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise plan for handling potent compounds is essential to prevent contamination and ensure personnel and environmental safety.[1]
Table 2: Procedural Guidance for Handling this compound
| Phase | Step | Detailed Procedure |
| Preparation | 1. Designate Handling Area | All work with the compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.[1] |
| 2. Ensure Proper Ventilation | Verify that the chemical fume hood is functioning correctly before beginning any work.[1] | |
| 3. Assemble Materials | Gather all necessary equipment, PPE, and waste disposal containers before handling the compound to minimize movement in and out of the designated area.[1] | |
| 4. Review Procedures | Before starting, review the experimental protocol and this safety guidance. | |
| Handling | 5. Don Appropriate PPE | Wear the appropriate PPE as outlined in Table 1 for the specific task (handling powder vs. liquid).[1] Ensure all PPE fits correctly. |
| 6. Weighing (if solid) | If weighing the solid compound, perform this task within the fume hood.[1] Use a disposable weigh boat to prevent cross-contamination.[1] | |
| 7. Solution Preparation | When preparing a solution, add the solvent to the compound slowly to avoid splashing.[1] | |
| 8. Experimental Manipulations | Conduct all manipulations of the compound, including dilutions and transfers, within the designated handling area to contain any potential spills.[1] | |
| Decontamination | 9. Work Surfaces | After completing the work, decontaminate all work surfaces with an appropriate cleaning agent.[1] Use wet-wiping techniques to avoid generating aerosols.[1] |
| 10. Equipment | Decontaminate all reusable equipment according to established laboratory procedures.[1] | |
| Waste Disposal | 11. Segregate Waste | All disposable materials that have come into contact with the compound (gloves, weigh boats, pipette tips, etc.) must be disposed of in a designated, clearly labeled hazardous waste container. |
| 12. Liquid Waste | Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container. Do not pour down the drain. | |
| 13. Container Disposal | Before disposing of the empty primary container, ensure it is thoroughly decontaminated. Obliterate or remove all labels from the empty container before final disposal.[1] |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, disposable labware) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the conjugate must be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Disposal Method: High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for Safe Handling and Disposal of Potent Chemical Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
